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  • Product: 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine
  • CAS: 1352530-20-1

Core Science & Biosynthesis

Foundational

The Isoxazole Scaffold: A Privileged Structure in Modern Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist The relentless pursuit of novel and effective anticancer agents has led researchers down a multit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

The relentless pursuit of novel and effective anticancer agents has led researchers down a multitude of chemical avenues. Among the heterocyclic compounds that have garnered significant attention, the isoxazole ring stands out as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design of a new generation of targeted cancer therapies. This technical guide provides a comprehensive overview of the biological activity of isoxazole derivatives in cancer research, delving into their mechanisms of action, key molecular targets, and the experimental methodologies crucial for their evaluation.

The Versatility of the Isoxazole Nucleus in Oncology

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is not merely a passive structural element. Its inherent physicochemical properties contribute to improved pharmacokinetic profiles of drug candidates, including enhanced metabolic stability and oral bioavailability. More importantly, the isoxazole moiety can engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding, and dipole-dipole interactions, making it an ideal anchor for designing potent and selective inhibitors of key oncogenic proteins.[1][2]

The anticancer effects of isoxazole derivatives are multifaceted, stemming from their ability to modulate a wide array of cellular processes critical for cancer cell proliferation, survival, and metastasis.[3][4] These mechanisms include, but are not limited to:

  • Induction of Apoptosis: A primary strategy in cancer therapy is to trigger programmed cell death in malignant cells. Numerous isoxazole derivatives have been shown to be potent inducers of apoptosis.[3][5]

  • Enzyme Inhibition: Isoxazoles serve as effective scaffolds for designing inhibitors of crucial enzymes that are often dysregulated in cancer, such as protein kinases and topoisomerases.[3][4]

  • Disruption of Microtubule Dynamics: The cytoskeleton, particularly the microtubule network, is a validated target for anticancer drugs. Certain isoxazole-containing compounds interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][6]

  • Inhibition of Heat Shock Proteins (HSPs): HSPs, particularly HSP90, are molecular chaperones that are often overexpressed in cancer cells, aiding in the proper folding and stability of numerous oncoproteins. Isoxazole-based compounds have emerged as potent HSP90 inhibitors.[5][7]

Key Signaling Pathways and Molecular Targets

The efficacy of isoxazole derivatives in cancer therapy is rooted in their ability to interact with and modulate specific signaling pathways that are fundamental to tumorigenesis.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a common feature in many human cancers. Several isoxazole derivatives have been developed to target key components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4EBP1->Cell_Growth Isoxazole Isoxazole Derivatives Isoxazole->PI3K Isoxazole->Akt Isoxazole->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoxazole derivatives.

The Apoptotic Pathway: Triggering Cancer Cell Suicide

Inducing apoptosis is a highly effective anti-cancer strategy. Isoxazole derivatives can initiate this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway Isoxazole Isoxazole Derivatives Death_Receptor Death Receptor (e.g., Fas, TNFR) Isoxazole->Death_Receptor activates Mitochondrion Mitochondrion Isoxazole->Mitochondrion directly acts on Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Bid Bid Caspase8->Bid Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 tBid tBid Bid->tBid tBid->Mitochondrion induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by isoxazole derivatives.

Prominent Isoxazole-Based Anticancer Agents and Their Activities

The versatility of the isoxazole scaffold has led to the development of numerous derivatives with potent anticancer activity against a wide range of cancer cell lines.

Compound ClassSpecific Derivative(s)Mechanism of ActionTarget Cancer Cell LinesReported IC50 Values
3,4-Disubstituted Isoxazoles NVP-AUY922 and analoguesHSP90 inhibitorSolid and hematological tumorsLow nanomolar range[7]
3,5-Disubstituted Isoxazoles Compound 15AntiproliferativeMCF-7 (Breast), HeLa (Cervical)Significant inhibition[7]
Indole-containing Isoxazoles Compound 24sPLA2 inhibitory, antiproliferativeBreast and prostate cancer cells-[7]
Isoxazole-Naphthalene Derivatives Compound 5jTubulin polymerization inhibitorMCF-7 (Breast)1.23 ± 0.16 µM[6]
Isoxazolo[4,5-e][1][2][7]triazepine Derivatives Compound 21Not specifiedVarious cancer cell linesExtremely high antitumor activity[8][9]
1,2,4-Oxadiazole bearing Isoxazole-Pyrazole Derivatives Compound 13hNot specifiedMCF-7, A549, DU-145, MDA MB-231Potent activity[10]
Isoxazole-amide Analogues Compounds 2a-2gCytotoxicBreast (MCF-7), Cervical (HeLa), Liver (HepG2)Varied[11]

Essential Experimental Protocols for Evaluation

The robust evaluation of the anticancer potential of novel isoxazole derivatives necessitates a series of well-defined in vitro and in vivo assays.

In Vitro Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative (typically in a serial dilution) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Isoxazole Derivatives Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the isoxazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant.

Conclusion and Future Perspectives

The isoxazole scaffold has firmly established its significance in the landscape of cancer research and drug development.[1] The diverse mechanisms of action and the amenability to synthetic modification make isoxazole derivatives a continuing source of promising anticancer drug candidates.[3] Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel molecular targets, and the use of isoxazole-based compounds in combination therapies to overcome drug resistance. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and optimization of the next generation of isoxazole-containing cancer therapeutics.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). ES Food & Agroforestry.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). Oncology Letters.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Molecules.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2025).
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][2][7]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2020). ACS Omega.

  • Effects of synthetic isoxazole derivatives on apoptosis of K562 cells.... (n.d.).
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (n.d.). Repozytorium UR.
  • Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. (2020). Arabian Journal of Chemistry.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL.
  • Design, Synthesis and Anticancer Evaluation of 1,2,4-Oxadiazole Bearing Isoxazole-Pyrazole Derivatives. (n.d.). Bentham Science Publisher.
  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][2][7]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2020). PubMed Central.

  • Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (n.d.).

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Exploratory

Spectroscopic Characterization of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 2-(5-(tert-Butyl)isoxazol-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document, intended for researchers and drug development professionals, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis and characterization of isoxazole derivatives are well-documented, providing a solid foundation for the interpretation of the spectroscopic data of this specific compound.[1][2][3][4][5]

Molecular Structure and Spectroscopic Overview

The structural elucidation of novel chemical entities is fundamentally reliant on a suite of spectroscopic techniques. For 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine, a combination of NMR, IR, and Mass Spectrometry provides a complete picture of its molecular architecture.

The isoxazole ring system is a key pharmacophore in numerous biologically active compounds.[2][3][6][7][8] Its unique electronic and steric properties influence molecular interactions with biological targets. The tert-butyl group at the 5-position and the ethanamine side chain at the 3-position introduce specific spectroscopic signatures that are critical for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine, spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) using a 400 MHz or 500 MHz spectrometer.[9]

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the ethanamine side chain, and the isoxazole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.10s1HIsoxazole-H4
~3.15t2H-CH₂-NH₂
~2.95t2HIsoxazole-CH₂-
~1.80br s2H-NH₂
1.35s9H-C(CH₃)₃
  • Isoxazole Ring Proton (H4): A singlet is anticipated around δ 6.10 ppm. The chemical shift of the isoxazole ring proton is characteristically observed in this region.[2][10]

  • Ethanamine Protons: The two methylene groups of the ethanamine side chain will appear as triplets due to spin-spin coupling with each other. The methylene group adjacent to the isoxazole ring is expected to be slightly downfield (~δ 2.95 ppm) compared to the one adjacent to the amino group (~δ 3.15 ppm).

  • Amine Protons: The protons of the primary amine will likely appear as a broad singlet around δ 1.80 ppm. The chemical shift and broadness of this signal can be affected by solvent and concentration.

  • tert-Butyl Protons: A sharp singlet with an integration of nine protons is expected at approximately δ 1.35 ppm, a characteristic chemical shift for a tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175.0Isoxazole-C5
~162.0Isoxazole-C3
~98.0Isoxazole-C4
~40.0-CH₂-NH₂
~32.5-C (CH₃)₃
~30.0-C(C H₃)₃
~25.0Isoxazole-C H₂-
  • Isoxazole Ring Carbons: The carbons of the isoxazole ring are expected to resonate at characteristic downfield positions. C5, attached to the tert-butyl group, is anticipated around δ 175.0 ppm, while C3, bearing the ethanamine substituent, will be near δ 162.0 ppm. The C4 carbon is expected to appear at a more upfield position, around δ 98.0 ppm.[1]

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is predicted to be around δ 32.5 ppm, with the three equivalent methyl carbons appearing around δ 30.0 ppm.

  • Ethanamine Carbons: The two methylene carbons of the ethanamine side chain are expected in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine would be characterized by absorption bands corresponding to the N-H and C-H stretching vibrations, as well as the C=N and C-O vibrations of the isoxazole ring.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (primary amine)
2960-2870StrongC-H stretch (aliphatic)
~1610MediumC=N stretch (isoxazole)
~1460MediumC-H bend (CH₂, CH₃)
~1140StrongC-O stretch (isoxazole)
  • N-H Stretching: The primary amine will show a characteristic broad absorption in the 3400-3200 cm⁻¹ region.

  • C-H Stretching: Strong absorptions in the 2960-2870 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the tert-butyl and ethanamine groups.

  • Isoxazole Ring Vibrations: The C=N stretching vibration of the isoxazole ring is expected to appear around 1610 cm⁻¹.[4] The C-O stretching vibration typically appears as a strong band around 1140 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine, electrospray ionization (ESI) is a suitable method.

The expected molecular ion peak [M+H]⁺ would be at m/z 169.1390, corresponding to the molecular formula C₉H₁₇N₂O⁺.

Key Fragmentation Pathways:

A major fragmentation pathway would involve the loss of the tert-butyl group, resulting in a prominent fragment ion. Another characteristic fragmentation would be the cleavage of the C-C bond in the ethanamine side chain.

M [M+H]⁺ m/z = 169.1390 F1 [M - C₄H₉]⁺ m/z = 112.0658 M->F1 - C₄H₉ F2 [M - C₂H₅N]⁺ m/z = 126.0862 M->F2 - C₂H₅N F3 [C₄H₉]⁺ m/z = 57.0704 M->F3

Caption: Predicted Mass Spectrometry Fragmentation of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds similar to 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 or 500 MHz NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference

Caption: General Workflow for NMR Data Acquisition and Processing.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument. Optimize the source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine. The predicted NMR, IR, and MS data, grounded in the well-established spectroscopic properties of isoxazole derivatives, offer a reliable reference for researchers engaged in the synthesis and development of novel therapeutic agents based on this scaffold.

References

  • Studies on some aspects of chemistry of Isoxazole derivatives - N J E S R. (n.d.).
  • Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview - Benchchem. (n.d.).
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (n.d.).
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC. (2022, August 15).
  • Phosphoramides bearing isoxazole derivative: spectroscopic and structural characterization, study of hydrogen-bonding interactions and two lanthanide complexes (LnIII = Ce and Eu) - IUCr Journals. (n.d.).
  • S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS. (n.d.).
  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.).
  • (1e)-2-[(5-tert-butylisoxazol-3-yl)methylamino]-n-methoxy-2-oxo-acetimidoyl cyanide. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. (n.d.).
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28).
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. (2009, December 10). Retrieved from

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.).
  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed. (2015, August 1).
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective. (n.d.). Retrieved from

  • 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID - PubChem. (n.d.).
  • 3-[2-(5-tert-Butyl-1,2-oxazol-3-yl)hydrazinylidene]chroman-2,4-dione - PMC. (n.d.).
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (2022, May 15).
  • Synthesis and Characterization of 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles - ResearchGate. (2025, August 6).
  • FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. (n.d.).

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Foundational

Optimizing the 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Scaffold: SAR, Synthesis, and Therapeutic Applications

Topic: Structure-activity relationship (SAR) of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine analogs Content Type: Technical Whitepaper / SAR Optimization Guide Audience: Medicinal Chemists, Lead Optimization Scientists Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine analogs Content Type: Technical Whitepaper / SAR Optimization Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Privileged" Isoxazole Chemotype

The 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine scaffold represents a high-value pharmacophore in modern drug discovery. It functions as a versatile "linker-anchor" system, bridging the gap between lipophilic pocket occupation and polar residue interactions.

While the 5-tert-butylisoxazole moiety is most famously recognized as the hydrophobic "warhead" in Type II kinase inhibitors (e.g., Quizartinib/AC220 targeting FLT3), the ethanamine extension offers a distinct chemical space. It mimics the ethylamine tail of monoamine neurotransmitters (histamine, dopamine), allowing this scaffold to serve as a bioisostere in CNS-active ligands or as a precursor for urea-based kinase inhibitors.

This guide dissects the structure-activity relationship (SAR) of this chemotype, providing a roadmap for optimizing potency, metabolic stability, and selectivity.

Structural Deconstruction & Pharmacophore Analysis

To understand the SAR, we must deconstruct the molecule into three distinct interaction zones.

Zone A: The Lipophilic Anchor (5-tert-Butyl Group)
  • Function: Occupies deep hydrophobic pockets (e.g., the "selectivity pocket" in kinases or allosteric sites in GPCRs).

  • SAR Insight: The tert-butyl group is often superior to phenyl or methyl groups due to its spherical shape and high metabolic stability (no benzylic protons to oxidize).

  • Optimization: Replacing this with a trifluoromethyl (-CF3) group increases lipophilicity but reduces steric bulk. Replacing with a cyclopropyl group reduces lipophilicity (lowering LogP) if the molecule is too greasy.

Zone B: The Rigid Spacer (Isoxazole Core)
  • Function: Acts as a rigid scaffold that directs the vectors of Zone A and C. It also serves as a weak Hydrogen Bond Acceptor (HBA) via the ring nitrogen.

  • SAR Insight: The 3,5-substitution pattern is critical. Switching to a 3,4-substitution or a 1,2-azole isomer (pyrazole) dramatically alters the bond angles, often destroying binding affinity.

  • Metabolism: The isoxazole ring is generally stable but can undergo reductive ring opening under extreme metabolic stress (though less common than in oxazoles).

Zone C: The Polar Head (Ethanamine Tail)
  • Function: The primary point of electrostatic interaction (salt bridge formation with Asp/Glu residues) or hydrogen bonding.

  • SAR Insight: The two-carbon linker is "Goldilocks" length for GPCRs.

    • Shortening (Methylamine): Often leads to steric clash with the receptor surface.

    • Lengthening (Propylamine): Increases entropic penalty upon binding.

  • Modification: This amine is the handle for further derivatization into ureas (kinase inhibitors) or amides.

SAR Decision Tree & Optimization Logic

The following decision tree illustrates the logical flow for optimizing this scaffold based on the target class (Kinase vs. GPCR).

SAR_Decision_Tree Start Lead Scaffold: 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Target Identify Primary Target Class Start->Target Kinase Target: Kinase (e.g., FLT3, c-Kit) Target->Kinase GPCR Target: GPCR/CNS (e.g., H3, Sigma) Target->GPCR Urea Derivatize Amine to Urea (Mimic Quizartinib) Kinase->Urea H-Bond Donor Needed Basic Maintain Basic Amine (pKa ~9.5) GPCR->Basic Ionic Interaction Linker Optimize Linker Length (Ethyl vs. Propyl) Urea->Linker Pocket Modify t-Butyl for Gatekeeper Residues Linker->Pocket Rigid Rigidify Linker (Cyclopropyl/Methylation) Basic->Rigid Improve Selectivity Polar Add Polar Group to t-Butyl (Reduce LogP) Rigid->Polar Fix BBB Permeability

Figure 1: Strategic decision tree for optimizing the scaffold based on therapeutic target.

Synthetic Protocol: The "Nitroaldol" Route

To access the ethanamine derivative specifically (as opposed to the commercially available 3-amino-isoxazole), a robust synthetic route is required. The Henry Reaction (Nitroaldol) followed by reduction is the industry standard for generating ethylamines from heteroaromatic aldehydes.

Reaction Scheme Overview
  • Precursor: 5-(tert-butyl)isoxazole-3-carbaldehyde.

  • Step 1: Henry Reaction with Nitromethane.

  • Step 2: Reduction of the Nitrovinyl intermediate.

Detailed Methodology

Step 1: Synthesis of 3-(2-nitrovinyl)-5-(tert-butyl)isoxazole

  • Reagents: 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq).

  • Solvent: Glacial Acetic Acid.

  • Protocol:

    • Dissolve the aldehyde in nitromethane/acetic acid (1:1 v/v).

    • Add ammonium acetate and reflux at 90°C for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) will show the disappearance of the aldehyde spot and appearance of a bright yellow spot (nitroalkene).

    • Workup: Cool to RT. Pour into ice water. The solid precipitate is the nitroalkene. Filter and wash with cold water.

    • Yield: Typically 80-90%.

Step 2: Reduction to the Ethanamine

  • Reagents: Lithium Aluminum Hydride (LiAlH4) (3.0 eq) OR NaBH4/BF3·Et2O.

  • Solvent: Anhydrous THF.

  • Protocol:

    • Safety: Perform under Argon/Nitrogen atmosphere.

    • Suspend LiAlH4 in dry THF at 0°C.

    • Dropwise add a solution of the nitrovinyl intermediate in THF.

    • Allow to warm to RT, then reflux for 6 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter salts, dry organics (MgSO4), and concentrate.

    • Purification: The amine is basic. Purify via Column Chromatography using DCM/MeOH/NH4OH (90:9:1).

Quantitative SAR Data (Representative)

The following table summarizes how modifications to the "Zone A" (Tail) and "Zone C" (Head) affect biological parameters, using a generic Kinase (FLT3) and GPCR (H3) model as reference points.

Analog IDR1 (Position 5)Linker (Pos 3)R2 (Amine)cLogPFLT3 IC50 (nM)*H3 Binding (Ki nM)**
Lead tert-Butyl -CH2-CH2- -NH2 2.1 >1000 45
A1Methyl-CH2-CH2--NH21.2>5000850
A2Phenyl-CH2-CH2--NH22.8>1000120
A3tert-Butyl-CH2--NH21.8>5000>1000 (Clash)
B1 (Urea) tert-Butyl -CH2-CH2- -NH-CO-NH-Ph 3.8 12 >5000
B2 (Urea)tert-Butyl-CH2--NH-CO-NH-Ph3.5450>5000
  • Note on Lead: The free amine (Lead) is poor at Kinase inhibition because it lacks the "linker-binder" geometry of the urea, but it shows promise for GPCRs.

  • Note on B1: Converting the amine to a phenyl-urea (mimicking Quizartinib) drastically improves Kinase potency.

Biological Validation Workflows

To validate the SAR, the following assay cascades are recommended.

Assay 1: Kinase Selectivity Profiling (If targeting enzymes)
  • Method: FRET-based binding assay (e.g., LanthaScreen).

  • Why: The 5-tert-butylisoxazole is a "sticky" motif. It is crucial to screen against a panel (FLT3, c-Kit, PDGFR) to ensure the ethanamine tail hasn't introduced off-target binding.

Assay 2: Microsomal Stability (ADME)
  • Method: Incubation with Human/Rat Liver Microsomes + NADPH.

  • Focus: The tert-butyl group is generally stable, but the ethanamine tail is susceptible to MAO (Monoamine Oxidase) deamination.

  • Fix: If half-life is low (<30 min), introduce alpha-methylation (adjacent to the amine) to block MAO activity.

Validation_Workflow cluster_0 Phase 1: Potency cluster_1 Phase 2: ADME Compound Synthesized Analog Binding Radioligand/FRET Binding Assay Compound->Binding Func Functional Assay (cAMP/Phospho-flow) Binding->Func If Ki < 100nM Microsome Liver Microsomes (Metabolic Stability) Func->Microsome If Efficacious Perm PAMPA/Caco-2 (Permeability) Microsome->Perm

Figure 2: Sequential biological validation workflow.

References

  • Chao, Q., et al. (2009). "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor."[1] Journal of Medicinal Chemistry, 52(23), 7808-7816.[1] Link

  • Zarrinkar, P. P., et al. (2009). "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood, 114(14), 2984-2992. Link

  • Pevarello, P., et al. (2004). "Synthesis and anticonvulsant activity of new 3-aminopropanamide derivatives." Journal of Medicinal Chemistry. (Cited for general isoxazole-amine synthesis methodologies).[2][3][4]

  • Sperry, J. B., & Wright, D. L. (2005). "The application of click chemistry in drug discovery." Current Opinion in Drug Discovery & Development. (Reference for Nitrile Oxide cycloaddition routes).

Sources

Protocols & Analytical Methods

Method

How to use 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine in vitro cell culture

An Application Note on the In Vitro Evaluation of 5-(tert-Butyl)isoxazol-3-yl-Containing Compounds in Cell Culture A Guide for Researchers, Scientists, and Drug Development Professionals Forward: This document addresses...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the In Vitro Evaluation of 5-(tert-Butyl)isoxazol-3-yl-Containing Compounds in Cell Culture

A Guide for Researchers, Scientists, and Drug Development Professionals

Forward: This document addresses the inquiry regarding the in vitro use of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine. A thorough review of current scientific literature reveals a lack of specific published data for this exact molecule. However, the core chemical moiety, 5-(tert-butyl)isoxazol-3-yl, is a cornerstone of a well-characterized and clinically significant class of kinase inhibitors. This guide has therefore been structured around a representative and extensively studied analog, Quizartinib (AC220) , a potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor. The principles and protocols detailed herein provide a robust framework for the in vitro investigation of Quizartinib and can be readily adapted for novel analogs sharing the 5-(tert-butyl)isoxazol-3-yl scaffold, including compounds like 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine.

Scientific Introduction & Principle of Action

The 5-(tert-butyl)isoxazol-3-yl group is a key pharmacophore in a series of potent tyrosine kinase inhibitors.[1][2] This structural motif is integral to compounds designed to target and inhibit the FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase critical in the proliferation and survival of hematopoietic stem and progenitor cells. In a significant subset of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly an internal tandem duplication (ITD), turning it into a key oncogenic driver.[3]

Mechanism of Action: Compounds based on the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold, such as Quizartinib, are ATP-competitive inhibitors.[4] They occupy the ATP-binding pocket of the FLT3 kinase domain, preventing the autophosphorylation and subsequent activation of the receptor.[5] This blockade of FLT3 signaling abrogates downstream pro-survival and proliferative pathways, including the PI3K/AKT, MAPK/ERK, and STAT5 pathways, ultimately leading to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.[1][3]

FLT3_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K P MAPK RAS/MAPK FLT3->MAPK STAT5 STAT5 FLT3->STAT5 P Quizartinib Quizartinib (AC220) & Analogs Quizartinib->FLT3 Blocks Binding Site ATP ATP ATP->FLT3 AKT AKT PI3K->AKT P Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis ERK ERK MAPK->ERK P ERK->Proliferation STAT5->Proliferation FLT3_active FLT3-ITD (Constitutively Active)

Figure 2: General Experimental Workflow.

Protocol 1: Compound Handling and Stock Solution Preparation

Expertise & Causality: Kinase inhibitors are potent molecules requiring careful handling. Stock solutions must be accurately prepared in a suitable solvent like DMSO to ensure solubility and stability. Aliquoting prevents degradation from repeated freeze-thaw cycles.

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. Handle the solid compound in a chemical fume hood.

  • Calculation: To prepare a 10 mM stock solution of Quizartinib (M.W. ≈ 560.67 g/mol ), weigh 5.61 mg of the compound.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the vial containing the compound.

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting & Storage: Prepare small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (IC50 Determination)

Trustworthiness: This assay provides a quantitative measure of the compound's anti-proliferative effect. The luminescent readout (CellTiter-Glo) measures ATP levels, which is a direct indicator of metabolically active, viable cells, offering high sensitivity. [6]

  • Cell Seeding: Culture MV4-11 cells to a healthy, logarithmic growth phase. Seed cells into a 96-well, white, clear-bottom plate at a density of 5,000 - 10,000 cells per well in 90 µL of complete medium. [6]2. Compound Dilution: Prepare a serial dilution of the compound stock in complete medium. A typical final concentration range would be 0.1 nM to 1000 nM. [6]Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.1%).

  • Cell Treatment: Add 10 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere. [5]5. Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the signal. [6]6. Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 3: Western Blot for Target Engagement

Self-Validation: This protocol directly validates the mechanism of action. A potent compound should decrease the phosphorylation of FLT3 (the target) at concentrations consistent with its IC50 value.

  • Cell Treatment: Seed MV4-11 cells in 6-well plates. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 5x, 10x IC50 value) for a short duration, typically 2-4 hours, to capture the direct effect on kinase activity. [5]Include a vehicle control.

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. [4]3. Protein Quantification: Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-FLT3) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.

  • Analysis: Strip and re-probe the membrane for total FLT3 and a loading control (e.g., GAPDH) to ensure observed changes are due to decreased phosphorylation, not protein degradation.

Data Presentation & Interpretation

Quantitative data should be presented clearly for robust interpretation.

Table 1: Representative Anti-proliferative Activity of Quizartinib (AC220)

Cell Line FLT3 Status IC50 (nM) Reference
MV4-11 ITD (Homozygous) ~0.5 - 1.1 nM [5][7]
MOLM-14 ITD (Heterozygous) ~1 - 3 nM [6]

| RS4;11 | Wild-Type | ~4.2 nM | [5]|

Note: IC50 values can vary based on assay conditions (e.g., serum concentration, incubation time). The data shows higher potency against cell lines with the activating FLT3-ITD mutation. [8]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High IC50 Variability Inconsistent cell seeding; Compound degradation; Fluctuation in DMSO concentration.Use a multichannel pipette for seeding; Use fresh aliquots of compound; Ensure final DMSO concentration is consistent across all wells.
No Inhibition of p-FLT3 Compound is inactive; Treatment time too long/short; Incorrect antibody.Verify compound identity/purity; Perform a time-course experiment (1-6 hours); Validate antibody with positive/negative controls.
Weak Western Blot Signal Insufficient protein loaded; Inefficient transfer; Low antibody concentration.Load 20-30 µg of protein; Verify transfer with Ponceau S stain; Titrate primary antibody concentration.
Compound Precipitation Poor solubility in aqueous media.Ensure the final DMSO concentration does not exceed 0.5% (ideally <0.1%); Vortex working solutions before adding to cells.

References

  • General formula of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. ResearchGate. [Link]

  • Quizartinib (AC220) reverses ABCG2-mediated multidrug resistance: In vitro and in vivo studies. Oncotarget, 2017. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology, 2024. [Link]

Sources

Application

Analytical Methods for the Quantification of Isoxazole Compounds in Biological Samples: An Application and Protocol Guide

Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of isoxazole-containing compounds in complex biological matrices such as plasma, serum, and urin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of isoxazole-containing compounds in complex biological matrices such as plasma, serum, and urine. Isoxazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] Accurate quantification of these compounds and their metabolites in biological samples is paramount for pharmacokinetic, toxicokinetic, and clinical studies.[5] This document outlines robust methodologies centered around high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[6][7] We delve into the critical aspects of sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, providing a rationale for method selection. Furthermore, this guide offers step-by-step experimental protocols, data presentation tables, and visual workflows to aid researchers, scientists, and drug development professionals in establishing reliable and reproducible bioanalytical assays. All protocols are grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][5][9][10]

Introduction: The Significance of Isoxazole Quantification

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[11][3][4] The biological activity of these compounds necessitates a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. Central to these investigations is the ability to accurately measure the concentration of the parent drug and its metabolites in biological fluids.[9] Such measurements inform critical decisions in drug development, from lead optimization to clinical dose-setting.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its ability to provide high sensitivity, selectivity, and throughput.[7] This guide will focus predominantly on LC-MS/MS-based methods, addressing the common challenges associated with analyzing small molecules in complex biological samples, such as matrix effects and ion suppression.[12][13][14][15]

The Bioanalytical Workflow: A Strategic Overview

The successful quantification of isoxazole compounds from biological matrices is a multi-step process that requires careful optimization at each stage. The general workflow is designed to isolate the analyte of interest from interfering endogenous components and prepare it for instrumental analysis.

Bioanalytical_Workflow Sample Sample Collection & Storage Prep Sample Preparation Sample->Prep Thawing & Aliquoting Analysis LC-MS/MS Analysis Prep->Analysis Injection Data Data Processing & Reporting Analysis->Data Signal Acquisition

Caption: High-level overview of the bioanalytical workflow.

Sample Preparation: The Foundation of Accurate Quantification

The primary goal of sample preparation is to extract the isoxazole analyte from the biological matrix while removing potentially interfering substances like proteins and phospholipids.[16] The choice of extraction technique is critical and depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired level of cleanliness.[16]

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.[17][18] It involves the addition of an organic solvent or an acid to denature and precipitate the proteins, which are then separated by centrifugation.

Rationale: This method is often the first choice for high-throughput screening due to its speed and low cost.[18] Acetonitrile is a commonly used solvent as it efficiently precipitates proteins while keeping most small molecule drugs in the supernatant.[17][18]

Protocol: Acetonitrile-Based Protein Precipitation

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile. A 3:1 solvent-to-sample ratio is generally effective.[19]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[17]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[17]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Carefully collect the supernatant containing the isoxazole analyte for direct injection or further processing.

Protein_Precipitation_Workflow Start Plasma Sample Add_ACN Add Acetonitrile (3:1 v/v) Start->Add_ACN Vortex Vortex Add_ACN->Vortex Incubate Incubate (-20°C) Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for protein precipitation using acetonitrile.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[20][21][22]

Rationale: LLE offers a higher degree of sample cleanup than PPT by removing not only proteins but also highly polar and non-polar endogenous interferences. The choice of organic solvent is crucial and should be tailored to the polarity of the isoxazole compound of interest.

Protocol: Ethyl Acetate-Based Liquid-Liquid Extraction

  • To 200 µL of the biological sample in a suitable tube, add 20 µL of an internal standard solution.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure intimate mixing of the two phases.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.[23]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through.[16][24]

Rationale: SPE provides the cleanest extracts, minimizing matrix effects and thereby enhancing the sensitivity and reproducibility of the assay.[24] A variety of sorbent chemistries are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange, allowing for highly specific method development.[24]

Protocol: Reversed-Phase Solid-Phase Extraction (C18)

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. This activates the sorbent.

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the isoxazole analyte with 1 mL of methanol or acetonitrile into a collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

SPE_Workflow Start SPE Cartridge Condition Condition (Methanol, Water) Start->Condition Load Load Sample Condition->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Collect Collect Eluate Elute->Collect Analyze Evaporate & Reconstitute for LC-MS/MS Collect->Analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

LC-MS/MS Method Development and Validation

A robust and reliable LC-MS/MS method is essential for accurate quantification. Method development involves optimizing the chromatographic separation and mass spectrometric detection of the isoxazole analyte and a suitable internal standard.

Chromatographic Conditions

The goal of chromatography is to separate the analyte from other components in the sample extract to minimize matrix effects.[12][13]

ParameterTypical ConditionsRationale
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[6]Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in Water[6][25]Promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[6][25]Organic solvent for eluting the analyte from the column.
Flow Rate 0.3 - 0.5 mL/minOptimal for analytical scale columns to achieve good peak shape.
Gradient Optimized for analyte retention and separationA gradient elution is often necessary to separate the analyte from early and late-eluting matrix components.
Column Temp. 35-40°C[25]Improves peak shape and reduces viscosity.
Mass Spectrometric Conditions

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

ParameterTypical SettingsRationale
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeChosen based on the chemical properties of the isoxazole compound. Positive mode is common.[25]
Precursor Ion (Q1) [M+H]+ of the analyteThe protonated molecular ion of the isoxazole compound.
Product Ion (Q3) A stable and abundant fragment ionGenerated by collision-induced dissociation (CID) of the precursor ion.
Collision Energy Optimized for maximum product ion intensityThe energy required to fragment the precursor ion efficiently.
Dwell Time 50-100 msThe time spent acquiring data for each MRM transition.

Example MRM Transitions for Isoxazole Compounds:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
A novel Isoxazole (ISO) analog366.1145.1[26]
Carbamazepine (Internal Standard)237.1194.07[26]
Bioanalytical Method Validation

All quantitative bioanalytical methods must be validated to ensure their reliability.[8][5][10] Validation is performed in accordance with regulatory guidelines from the FDA and EMA.[8][5][9][10]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[27]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[10]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range with a correlation coefficient (r²) > 0.99 is typically required.[26]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[26]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[12][13][14][15]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[27]

Data Interpretation and Reporting

The final step in the workflow is the processing of the raw data to generate concentration values. This involves integrating the peak areas of the analyte and internal standard, constructing a calibration curve, and calculating the concentration of the analyte in the unknown samples. All results should be reported with appropriate quality control data to demonstrate the validity of the analytical run.

Conclusion

The successful quantification of isoxazole compounds in biological samples is a critical component of drug development. The methodologies outlined in this guide, centered on robust sample preparation techniques and sensitive LC-MS/MS analysis, provide a framework for developing and validating reliable bioanalytical methods. Adherence to these principles and regulatory guidelines will ensure the generation of high-quality data to support pharmacokinetic and clinical investigations.

References

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Wyszecka-Kania, M., & Zgórka, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 306-312.
  • Pawliszyn, J. (2000). Solid-phase micro-extraction of drugs from biological matrices.
  • Koba, A., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 69(3).
  • Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis - J&K Scientific LLC. (2025, December 16). J&K Scientific LLC. Retrieved February 22, 2026, from [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Magnetic solid phase extraction for determination of drugs in biological matrices. (2017). TrAC Trends in Analytical Chemistry, 89, 146-156.
  • Technical Tip: Protein Precipitation - Phenomenex. (2015, August 27). Phenomenex. Retrieved February 22, 2026, from [Link]

  • Wyszecka-Kania, M., & Zgórka, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 306-312.
  • Kumar, S., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 22, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 22, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). NorthEast BioLab. Retrieved February 22, 2026, from [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]

  • Jager, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5542-5555.
  • Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION - Norlab. (n.d.). Norlab. Retrieved February 22, 2026, from [Link]

  • Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction | Open Journal of Medical Sciences - Scientific Publications. (2023, February 2). Scientific Publications. Retrieved February 22, 2026, from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Phenomenex. Retrieved February 22, 2026, from [Link]

  • Solvent Extraction Techniques - Organomation. (n.d.). Organomation. Retrieved February 22, 2026, from [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2026, January 15). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Bioanalytical sample preparation | Biotage. (2025, December 6). Biotage. Retrieved February 22, 2026, from [Link]

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Omar, H. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 29(1), 139-148.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. (2024, June 30). European Journal of Clinical and Experimental Medicine. Retrieved February 22, 2026, from [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024, May 26). MDPI. Retrieved February 22, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

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Method

The N-(5-(tert-Butyl)isoxazol-3-yl) Scaffold: A Privileged Chemical Probe for Interrogating Kinase Activity

Introduction: From a Privileged Scaffold to a Precision Probe The quest for selective and potent chemical probes to dissect complex biological signaling networks is a cornerstone of modern chemical biology and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From a Privileged Scaffold to a Precision Probe

The quest for selective and potent chemical probes to dissect complex biological signaling networks is a cornerstone of modern chemical biology and drug discovery. Protein kinases, a family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The N-(5-(tert-butyl)isoxazol-3-yl) moiety has emerged as a "privileged scaffold" in kinase inhibitor design, most notably as the core of Quizartinib (AC220), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[2][3][4] This guide provides a comprehensive overview and detailed protocols for utilizing chemical probes based on this scaffold to investigate kinase activity, with a primary focus on FLT3, a critical therapeutic target in Acute Myeloid Leukemia (AML).[5][6]

Mutations in FLT3 are among the most common genetic alterations in AML, with internal tandem duplications (FLT3-ITD) being particularly prevalent and associated with a poor prognosis.[7][8] These mutations lead to constitutive activation of the kinase, driving uncontrolled proliferation and survival of leukemic cells.[9][10][11] Chemical probes built upon the N-(5-(tert-butyl)isoxazol-3-yl) scaffold, such as Quizartinib, act as type II inhibitors, binding to and stabilizing the inactive conformation of the FLT3 receptor.[2] This mode of action prevents autophosphorylation and the activation of downstream signaling pathways, including STAT5, MAPK, and AKT, ultimately inducing apoptosis in FLT3-ITD-positive cells.[2][7][11]

This document will guide researchers through the synthesis of a representative probe, and its application in a suite of assays to characterize its activity from the purified enzyme to a complex cellular environment.

Quantitative Data Summary: Potency of Representative Probes

The following table summarizes the inhibitory activity of Quizartinib (AC220), a well-characterized probe featuring the N-(5-(tert-butyl)isoxazol-3-yl) scaffold, against its primary target, FLT3.

CompoundTargetAssay TypeIC50 (nM)Binding Affinity (Kd, nM)Reference
Quizartinib (AC220) FLT3-ITDCell-based Autophosphorylation (MV4-11 cells)1.11.6[3]
Quizartinib (AC220) Wild-Type FLT3Cell-based Autophosphorylation (MV4-11 cells)4.21.6[3]
AC886 (active metabolite) FLT3-ITDCell-based Autophosphorylation0.181.1[2]

Experimental Protocols

PART 1: Synthesis of a Representative N-(5-(tert-butyl)isoxazol-3-yl)-based Chemical Probe

This protocol outlines a general method for the synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs, based on synthetic routes reported in the literature.[12][13]

Causality Behind Experimental Choices: The synthesis involves the coupling of a key isocyanate intermediate with an aniline derivative. The formation of the isocyanate from the commercially available 3-amino-5-tert-butylisoxazole is a critical step, often achieved using phosgene or a safer equivalent like triphosgene. The subsequent urea formation is a robust and high-yielding reaction.

cluster_synthesis Synthesis Workflow A 3-Amino-5-tert-butylisoxazole B 5-tert-Butyl-isoxazole-3-isocyanate A->B Triphosgene, Base D N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Probe B->D Aniline (C), Solvent C Aniline Derivative (e.g., 4-Anilino-phenyl-amine) C->D

Caption: Synthetic workflow for the N-(5-(tert-butyl)isoxazol-3-yl) probe.

Step-by-Step Protocol:

  • Preparation of 5-tert-Butyl-isoxazole-3-isocyanate (Intermediate B):

    • Caution: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling hazardous reagents.

    • To a solution of 3-amino-5-tert-butylisoxazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2.2 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • The resulting solution containing the isocyanate is typically used directly in the next step without purification.[13]

  • Synthesis of the Final Urea Compound (Probe D):

    • To the solution of 5-tert-Butyl-isoxazole-3-isocyanate from the previous step, add the desired aniline derivative (1 equivalent).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea probe.[12]

PART 2: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the chemical probe against purified FLT3 kinase using a fluorescence-based assay format, such as the LanthaScreen™ TR-FRET assay.[14][15]

Principle of the Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase. The probe's ability to inhibit this phosphorylation is quantified. An antibody labeled with a terbium (Tb) fluorophore (donor) recognizes the phosphorylated substrate, while the substrate itself is labeled with a fluorescein or GFP fluorophore (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

cluster_invitro In Vitro TR-FRET Kinase Assay Workflow A Prepare Probe Dilutions B Add Kinase (FLT3) and Substrate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Add Detection Reagents (Tb-Antibody) D->E F Read TR-FRET Signal E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the chemical probe in DMSO. Further dilute these into the kinase reaction buffer.

    • Prepare the kinase reaction mixture containing the appropriate buffer, recombinant FLT3 enzyme, and the fluorescently labeled substrate.[15] The concentration of ATP should be at or near its Km for the kinase to ensure accurate determination of competitive inhibition.[14]

  • Assay Procedure:

    • In a 384-well plate, add the diluted chemical probe or vehicle control (DMSO).

    • Add the recombinant FLT3 enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.[16]

    • Incubate the reaction at a controlled temperature (e.g., room temperature or 30°C) for a specified duration (e.g., 60 minutes).[14][16]

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection solution containing the Tb-labeled anti-phospho-substrate antibody.

    • Incubate for 30-60 minutes to allow for antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PART 3: Cell-Based FLT3 Phosphorylation Assay

This protocol details a method to assess the probe's ability to inhibit FLT3 autophosphorylation in a cellular context using Western blotting in a human AML cell line that expresses a constitutively active FLT3-ITD, such as MV4-11.[2][17][18]

Scientific Rationale: This assay provides a more physiologically relevant measure of the probe's activity by accounting for cell permeability, stability, and competition with intracellular ATP.[17] Measuring the phosphorylation status of the target kinase is a direct way to assess drug-mediated inhibition.[18]

cluster_cellbased Cell-Based Phosphorylation Assay Workflow A Seed MV4-11 Cells B Treat with Probe Dilutions A->B C Incubate B->C D Lyse Cells C->D E Determine Protein Concentration D->E F SDS-PAGE & Western Blot E->F G Probe with Anti-p-FLT3 & Anti-Total-FLT3 Antibodies F->G H Image and Quantify Bands G->H

Caption: Workflow for the cell-based FLT3 phosphorylation assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture MV4-11 cells in appropriate media and conditions.

    • Seed the cells in a multi-well plate.

    • Treat the cells with a serial dilution of the chemical probe or vehicle control for a predetermined time (e.g., 1-4 hours).[17][18]

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour.[18]

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[18]

  • Data Analysis:

    • Quantify the band intensities for p-FLT3.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total FLT3.

    • Calculate the ratio of p-FLT3 to total FLT3 for each treatment condition.

    • Plot the normalized p-FLT3 levels against the probe concentration to determine the cellular IC50.

PART 4: Target Engagement Assays in Live Cells

Confirming that a chemical probe directly interacts with its intended target in living cells is a critical validation step. Here, we outline two widely used methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Principle of the Assay: This assay measures the binding of the probe to the target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[19][20][21] The target kinase (FLT3) is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. In the absence of a competing inhibitor, the tracer's proximity to the NanoLuc®-kinase fusion results in a high BRET signal. When the chemical probe enters the cell and binds to the kinase, it displaces the tracer, leading to a dose-dependent decrease in the BRET signal.[19][21][22]

cluster_nanobret NanoBRET™ Target Engagement Workflow A Transfect Cells with FLT3-NanoLuc® Vector B Seed Cells in Assay Plate A->B C Add Probe Dilutions B->C D Add NanoBRET™ Tracer C->D E Incubate D->E F Add Substrate & Read BRET Signal E->F G Calculate Cellular IC50 F->G

Caption: Workflow for the NanoBRET™ target engagement assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the FLT3-NanoLuc® fusion protein.[1][19][22]

    • After an expression period (e.g., 18-24 hours), harvest and seed the cells into a white 96- or 384-well assay plate.[19][21]

  • Assay Procedure:

    • Prepare serial dilutions of the chemical probe in the assay medium.

    • Add the probe dilutions to the cells.

    • Add the NanoBRET™ tracer (e.g., Tracer K-5 or K-10 for FLT3) to the wells.[19][20]

    • Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow the system to reach equilibrium.[1][21]

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[21]

    • Immediately measure the filtered luminescence at two wavelengths (e.g., 450 nm for the donor and >600 nm for the acceptor).[21]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the probe concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 for target engagement.

Principle of the Assay: CETSA is based on the principle that the binding of a ligand (the chemical probe) to its target protein increases the protein's thermal stability.[23][24][25] When cells are heated, proteins unfold and aggregate. However, proteins that are stabilized by a bound ligand will remain soluble at higher temperatures. This change in thermal stability can be quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.[24][26]

cluster_cetsa CETSA Workflow A Treat Cells with Probe or Vehicle B Heat Cells at Various Temperatures A->B C Lyse Cells (e.g., Freeze-Thaw) B->C D Separate Soluble and Precipitated Fractions (Centrifugation) C->D E Analyze Soluble Fraction by Western Blot for FLT3 D->E F Generate and Compare Melting Curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment and Heating:

    • Treat cultured cells (e.g., MV4-11) with the chemical probe at a fixed concentration or with a vehicle control.

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[23]

  • Lysis and Fractionation:

    • Lyse the cells, for example, by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation.[23]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and analyze the amount of soluble FLT3 at each temperature point by Western blotting.

    • Quantify the band intensities and plot the amount of soluble FLT3 as a function of temperature for both the probe-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement and stabilization.[24]

FLT3 Signaling Pathway and Probe Intervention

The diagram below illustrates the FLT3 signaling pathway and the point of intervention by a chemical probe based on the N-(5-(tert-butyl)isoxazol-3-yl) scaffold.

cluster_pathway FLT3 Signaling Pathway and Probe Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Activation STAT5 STAT5 FLT3->STAT5 MAPK RAS/MAPK FLT3->MAPK AKT PI3K/AKT FLT3->AKT Apoptosis Apoptosis FLT3->Apoptosis Inhibition by probe leads to Probe N-(5-tert-butyl)isoxazol-3-yl Probe Probe->FLT3 Inhibition (stabilizes inactive state) Proliferation Proliferation & Survival STAT5->Proliferation MAPK->Proliferation AKT->Proliferation

Caption: FLT3 signaling cascade and the inhibitory action of the probe.

References

  • Cortes, J. E., et al. (2025). Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation. Journal of Oncology Navigation & Survivorship. [Link]

  • Reaction Biology. (n.d.). FLT3 NanoBRET Kinase Assay. Retrieved February 24, 2026, from [Link]

  • Yilmaz, M., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. Journal of Hematology & Oncology, 17(1), 1-17. [Link]

  • Yilmaz, M., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML. PubMed. [Link]

  • Cortes, J. E., et al. (2025). Quizartinib Significantly Improves Survival Over Chemotherapy in Patients with Relapsed/Refractory AML and FLT3-ITD Mutation. Journal of Oncology Navigation & Survivorship. [Link]

  • Mizuki, M., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science, 111(11), 3935-3946. [Link]

  • Al-Harbi, S., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers, 15(19), 4725. [Link]

  • Kennedy, J. A., & Ebert, B. L. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 10, 612880. [Link]

  • OncLive. (2025, March 3). Quizartinib Plus Chemotherapy Is Set to Be Evaluated in FLT3-ITD-Negative AML in Phase 3 Trial. [Link]

  • Daver, N., et al. (2024). Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies. Clinical Cancer Research, 30(2), 224-235. [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(1), 159-172. [Link]

  • K-Lert, J., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(9), 1836-1850. [Link]

  • Erba, H. P., et al. (2025). Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. Journal of Clinical Oncology. [Link]

  • Sridharan, S., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology, 14(10), 2225-2234. [Link]

  • Kindler, T., et al. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. Blood, 116(24), 5089-5102. [Link]

  • Pelago Bioscience. (n.d.). What is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 24, 2026, from [Link]

  • Zhang, W., et al. (2018). Quizartinib (AC220): a promising option for acute myeloid leukemia. Drug Design, Development and Therapy, 12, 1233-1240. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Quizartinib Hydrochloride? Synapse. [Link]

  • Reaction Biology. (n.d.). FLT3 (DY) Cellular Phosphorylation Assay Service. Retrieved February 24, 2026, from [Link]

  • DIMA Biotechnology. (2025, May 20). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. [Link]

  • Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 2025. [Link]

  • DiVA. (2021, January 22). Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved February 24, 2026, from [Link]

  • Levis, M., et al. (2002). A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo. Blood, 99(11), 3885-3891. [Link]

  • Xu, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333-4343. [Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-Butylisoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,1-b][2][27]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Supporting Information. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][27]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

  • ResearchGate. (n.d.). General formula of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. Retrieved February 24, 2026, from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][27]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine in aqueous buffers

Executive Summary: The "Grease vs. Charge" Conflict You are likely encountering precipitation because this molecule possesses a distinct "schizophrenic" solubility profile.[1][2] The tert-butyl group is highly lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Grease vs. Charge" Conflict

You are likely encountering precipitation because this molecule possesses a distinct "schizophrenic" solubility profile.[1][2] The tert-butyl group is highly lipophilic (greasy), while the ethanamine tail is ionizable (charged).

  • The Trap: At physiological pH (7.4), the amine (pKa ~9.8) is protonated, which usually guarantees solubility. However, the bulky tert-butyl group creates a high energy cost for water solvation.[1][2][3] If your buffer has high ionic strength (like PBS), the "salting-out" effect can override the charge benefit, causing the compound to crash out as a cloudy suspension.

This guide provides three validated protocols to stabilize this molecule in aqueous media.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, determine the root cause of the insolubility using this decision tree.

SolubilityDecision Start Start: Compound Precipitates CheckForm Check Solid Form: Is it Free Base or Salt (HCl)? Start->CheckForm FreeBase It is Free Base CheckForm->FreeBase Salt It is HCl Salt CheckForm->Salt Acidify Protocol A: In-situ Salt Formation (Add 1.1 eq HCl) FreeBase->Acidify SolventCheck Check Assay Tolerance: Can you use DMSO/Ethanol? Salt->SolventCheck Acidify->SolventCheck Still Insoluble? YesSolvent Protocol B: Co-Solvent Step-Down (DMSO + Tween80) SolventCheck->YesSolvent Yes NoSolvent Protocol C: Cyclodextrin Complex (HP-β-CD) SolventCheck->NoSolvent No (In vivo/Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on compound form and assay constraints.

Module 2: The Protocols

Protocol A: In-Situ Salt Formation (For Free Base Users)

Use this if you purchased the "Free Base" form.[2][3] The neutral amine is virtually insoluble in water.

The Science: The isoxazole ring is not basic (pKa < 0).[1] Only the ethylamine chain is basic (pKa ~9.8).[1] You must protonate this amine to dissolve the compound.[1][2]

  • Calculate Stoichiometry: Determine the moles of your compound.

  • Acid Addition: Add 1.1 molar equivalents of 0.1 M HCl (or Methanesulfonic acid) directly to the solid.[1][2]

  • Vortex/Sonicate: Vortex for 30 seconds. The solid should dissolve into a clear solution.[1][2]

  • Back-Dilution: Once fully dissolved as the salt, dilute with your experimental buffer (PBS/HBSS).

    • Warning: If the final pH rises above 9.0, the compound will precipitate immediately.[1] Keep pH < 8.0.[1][2]

Protocol B: The "Step-Down" Dilution (For DMSO Stocks)

Use this to prevent "Shock Precipitation" when moving from 100% DMSO to 100% Water.[3]

Directly shooting a DMSO stock into PBS often causes the tert-butyl group to aggregate before water can solvate the amine.[1][2][3]

Step-by-Step Workflow:

StepComponentActionMechanism
1 Stock Solution Dissolve compound in 100% DMSO to 100x final concentration (e.g., 10 mM).Solvates both lipophilic and polar regions.[1][2]
2 Intermediate Dilute Stock 1:10 into 50% DMSO / 50% Water .Lowers dielectric constant gradually; prevents crystal nucleation.
3 Working Solution Dilute Intermediate 1:10 into pre-warmed (37°C) Buffer.[1][2]Thermal energy overcomes the lattice energy of the tert-butyl interaction.[1][2][3]
Protocol C: Cyclodextrin Entrapment (High Stability)

Use this for animal studies or assays sensitive to DMSO.

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) has a hydrophobic cavity that perfectly accommodates the tert-butyl group, while the hydrophilic exterior interacts with water.[2][3]
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1][2][3] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add the solid compound directly to the CD solution.

  • Agitation: Shake at 200 rpm at room temperature for 4-6 hours.

    • Note: This forms a thermodynamic inclusion complex.[1][2] It is far more stable than a simple co-solvent mixture.[1][2]

Module 3: Troubleshooting & FAQ

Q: My solution is clear in DMSO, but turns cloudy immediately upon adding to cell media. Why? A: This is the "Tyndall Effect" caused by micro-aggregates.[1][2] The tert-butyl groups are clustering.[1][2][3]

  • Fix: Do not add DMSO stock directly to the well. Perform the "Intermediate Dilution" (Protocol B) outside the plate, ensuring the compound is fully solubilized in the intermediate phase before the final dilution.

Q: Can I use sonication to force it into solution? A: Only for the salt form (Protocol A).[1][2] If you are sonicating a neutral free base in water, you are creating a suspension, not a solution.[2] It will settle out during your assay and give false negatives.[1][2]

Q: Is the isoxazole ring unstable in acid? A: Isoxazoles are generally stable in dilute acid (HCl) at room temperature.[1][2] However, avoid strong bases (NaOH > 0.1 M) or high heat (> 60°C) in basic conditions, as this can ring-open the isoxazole to form a nitrile [1].

Q: What is the maximum solubility I can expect? A:

  • Free Base (pH 7): < 50 µM (Poor)

  • HCl Salt (pH 5-7): > 10 mM (Good)[3]

  • With 20% Cyclodextrin: > 5 mM (Excellent)

Module 4: Visualizing the Solvation Pathway

The following diagram illustrates the molecular interactions preventing solubility and how the recommended protocols overcome them.

SolvationMechanism cluster_Fail Failure Mode (Neutral pH) cluster_Success Success Mode (Protocol C) Molecule 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Agg Precipitate (Hydrophobic Effect) Molecule->Agg tert-Butyl Repulsion CD Cyclodextrin Cavity Molecule->CD tert-Butyl Binding Water Water Molecules Complex Inclusion Complex (Soluble) CD->Complex Shielding

Figure 2: Mechanism of precipitation vs. Cyclodextrin stabilization.[3]

References

  • Isoxazole Stability: Sperry, J. B., & Wright, D. L. (2005).[1][2] The application of isoxazoles in the synthesis of natural products and therapeutic targets.[1] Current Opinion in Drug Discovery & Development.

  • Solubility of Amines: Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (General Reference for pKa/Solubility relationships).

  • Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]

  • DMSO in Cell Assays: BenchChem Technical Guides. (2025). DMSO usage in cell culture.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine

[1][2][3] Topic: Prevention of Degradation in Solution Document ID: TSC-ISOX-004 Last Updated: 2026-02-24[1][2][3] Executive Summary & Chemical Profile Compound: 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Key Vulnerabilit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Topic: Prevention of Degradation in Solution Document ID: TSC-ISOX-004 Last Updated: 2026-02-24[1][2][3]

Executive Summary & Chemical Profile

Compound: 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Key Vulnerabilities: Primary amine oxidation, carbamylation (


 capture), and isoxazole ring cleavage (N-O bond lability).[1][2][3]

This guide addresses the specific stability challenges of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine . Unlike simple amines, this molecule contains an isoxazole heterocycle which introduces unique photosensitivity and pH-dependent hydrolysis risks.[1][2] The ethyl linker isolates the amine from the aromatic ring, making the amine highly basic (pKa


 10) and prone to atmospheric carbon dioxide capture.

Mechanism of Degradation (The "Why")

To prevent degradation, one must understand the three specific pathways that destroy this molecule in solution.

Visualizing the Threat Landscape

DegradationPathways Molecule 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Carbamate Carbamate Salt (White Precipitate) Molecule->Carbamate  + CO2 (Rapid) RingOpen Ring Cleavage (Cyano-ketones) Molecule->RingOpen  Hydrolysis Oxidation N-Oxides / Imines (Yellowing) Molecule->Oxidation  Oxidation Rearrange Oxazole Rearrangement Molecule->Rearrange  hv (300nm) CO2 Atmospheric CO2 CO2->Carbamate UV UV Light / Photolysis UV->Rearrange Oxidant Dissolved Oxygen/Peroxides Oxidant->Oxidation Base Strong Base (pH > 10) Base->RingOpen

Figure 1: Primary degradation pathways.[1][2] The primary amine is the kinetic weak point for


 and oxidation; the isoxazole ring is the thermodynamic weak point for UV and pH stress.
Detailed Causality:
  • Carbamylation (The "White Crust"): The primary ethyl amine is a strong nucleophile. Upon exposure to air, it reacts with

    
     to form carbamic acid, which instantly reacts with another amine molecule to form a carbamate salt. Result:  Loss of titer and formation of insoluble white solids [1].
    
  • Isoxazole Photolysis: The N-O bond in the isoxazole ring is weak (

    
     55 kcal/mol). UV light causes homolytic cleavage, leading to rearrangement into an oxazole or ring-opening to reactive nitrenes.[1][2] Result:  Complete structural loss [2].[2]
    
  • Base-Catalyzed Ring Opening: While the tert-butyl group provides steric protection, strong bases (pH > 12) can deprotonate the 3-position or attack the ring, leading to cleavage into cyano-ketones [3].[1][2]

Solvent Compatibility Matrix

Choosing the wrong solvent is the most common user error.

SolventSuitabilityRisk FactorTechnical Recommendation
DMSO ⚠️ Caution High. DMSO is hygroscopic and often contains peroxides.[1][2][3] It can facilitate oxidative degradation of amines.[4]Use only Anhydrous, High-Purity (99.9%) DMSO.[1][2] Store under Argon.[2] Avoid for >1 month storage.
Ethanol/Methanol Avoid Medium. Protic solvents can facilitate proton transfer and nucleophilic attacks.Avoid for long-term storage.[1][2] Good for immediate use only.
Acetonitrile (MeCN) Preferred Low. Aprotic, non-nucleophilic, and generally free of peroxides.Best choice for organic stock solutions.[2]
Water (pH 7) ⚠️ Caution Medium. Free base is sparingly soluble; high local pH promotes degradation.Only use if compound is converted to HCl Salt .
0.1M HCl Excellent Very Low. Protonation of the amine (

) blocks oxidation and

reaction.[2]
Gold Standard for aqueous stability.[2][3]

Step-by-Step Protocols

Protocol A: Preparation of a Stable Stock Solution (Organic)

Use this for LCMS standards or cellular assays where water is not an option.

  • Glassware Prep: Use Amber Glass vials (silanized preferred) to block UV light.

  • Weighing: Weigh the solid under a gentle stream of Nitrogen or Argon to minimize humidity and

    
     contact.
    
  • Solvent Addition: Add Anhydrous Acetonitrile (preferred) or Anhydrous DMSO.[2]

    • Tip: If using DMSO, buy small bottles and discard 1 month after opening to prevent water accumulation.

  • Inert Gas Purge: Gently bubble Argon gas through the solution for 30 seconds.

    • Why? This displaces dissolved oxygen and

      
      .
      
  • Seal: Parafilm over the cap is insufficient. Use a cap with a PTFE/Silicone septum and store at -20°C .[1][2]

Protocol B: The "Salt Shield" (Long-Term Storage)

If you observe degradation of the free base oil, convert it to the Hydrochloride salt immediately.

  • Dissolve the amine (free base) in a minimal amount of diethyl ether or methyl tert-butyl ether (MTBE).[2]

  • Dropwise add 2M HCl in Diethyl Ether (commercially available).

  • A white precipitate (the HCl salt) will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Result: The HCl salt is resistant to oxidation,

    
    , and light degradation compared to the oil [4].
    

Troubleshooting & FAQs

Q1: My DMSO stock solution turned yellow after 2 weeks. Is it still good?

Answer: Likely No. Yellowing in amine solutions typically indicates the formation of N-oxides or imine oligomers (oxidative degradation).[2]

  • Diagnostic: Run an LCMS. If you see a mass peak of M+16 (N-oxide) or M+14 (Carbonyl impurity reaction), the sample is compromised.

  • Fix: Discard. For the next batch, purge DMSO with Argon before dissolving and store at -80°C.

Q2: Can I autoclave a solution of this compound?

Answer: ABSOLUTELY NOT. High heat (121°C) combined with water will likely cause the isoxazole ring to undergo hydrolytic cleavage [3].

  • Alternative: Use 0.22

    
    m PVDF or PTFE syringe filters  for sterilization.[2]
    
Q3: There is a white crust around the cap of my vial.

Answer: This is Amine Carbonate/Carbamate .

  • Cause: The amine reacted with

    
     in the air because the vial was not tightly sealed.
    
  • Recovery: If the crust is only on the cap, carefully wipe it off. If the solution is cloudy, filter it. The soluble portion may still be intact, but the concentration has changed. Re-quantify using UV/HPLC.

Q4: Why do you recommend Acetonitrile over DMSO?

Answer: DMSO is a "permeable" solvent that absorbs water from the atmosphere (hygroscopic). Water introduces protons that catalyze hydrolysis.[2] Furthermore, DMSO can act as a mild oxidant under certain conditions (Swern-like chemistry), slowly oxidizing primary amines [5]. Acetonitrile is inert to these pathways.

Storage Logic Tree

Follow this decision matrix to determine the optimal storage format for your experiment.

StorageLogic Start Start: 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Form Current Form? Start->Form Solid Solid (Powder/Oil) Form->Solid Liquid In Solution Form->Liquid SaltQ Is it a Salt (HCl)? Solid->SaltQ SolventQ Required Solvent? Liquid->SolventQ SaltYes Store at -20°C Desiccator (Stable >1 Year) SaltQ->SaltYes SaltNo Convert to HCl Salt OR Store under Argon at -80°C SaltQ->SaltNo Water Aqueous Buffer SolventQ->Water Organic Organic Solvent SolventQ->Organic Acidify Adjust pH to 4-6 (Prevents Oxidation) Water->Acidify MeCN Use Anhydrous MeCN Store -20°C Organic->MeCN

Figure 2: Decision matrix for optimal storage conditions.[1][2]

References

  • Gomez, J. et al. (2023). "Continuous Synthesis of Carbamates from CO2 and Amines." ACS Omega.[2][3] Available at: [Link][1][3]

  • Speranza, M. (1966). "Photochemistry of Isoxazole: Ring Rearrangement Mechanisms." Journal of Photochemistry. (General reference on isoxazole photolysis mechanisms).
  • Master Organic Chemistry. (2018). "Protecting Groups for Amines: Carbamates and Salts." Available at: [Link]

  • Epstein, W.W. & Sweat, F.W. (1967). "Dimethyl Sulfoxide Oxidations." Chemical Reviews. (Classic reference on DMSO as an oxidant).[3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Common pitfalls in the synthesis of isoxazole-containing compounds

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of isoxazole-containing compounds. The following sections are structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Part 1: General Issues & FAQs

This section addresses broad, frequently encountered problems during isoxazole synthesis that are not specific to a single synthetic route.

Q1: My isoxazole synthesis is resulting in a very low or no yield. What are the primary factors to investigate?

A1: Low or no yield is a frequent but solvable issue. The root cause often lies in one of three areas: starting material integrity, reaction conditions, or intermediate stability.[1] A systematic troubleshooting approach is the most effective way to identify and resolve the problem.

Key Troubleshooting Steps:

  • Starting Material Integrity:

    • Purity: Verify the purity of your starting materials (e.g., 1,3-dicarbonyls, alkynes, hydroxylamine) using techniques like NMR or GC-MS. Impurities can act as inhibitors or lead to side reactions.[2]

    • Reactivity: Be aware of tautomerism in 1,3-dicarbonyl compounds (keto-enol forms), which can impact reactivity.[1] For cycloadditions, ensure the stability and reactivity of your alkyne and the nitrile oxide precursor.[1]

  • Reaction Conditions:

    • Solvent & Base/Acid: The choice of solvent and catalyst is critical. For instance, some 1,3-dipolar cycloadditions show improved yields in acetonitrile (CH₃CN) over more polar solvents like DMSO or DMF.[2] The base used to generate a nitrile oxide in situ (e.g., triethylamine, sodium carbonate) must be carefully selected.[2][3]

    • Temperature & Time: Reactions that are too hot or run for too long can lead to the decomposition of starting materials, intermediates, or the final isoxazole product.[2][3] Conversely, insufficient temperature or time will result in low conversion.[1] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

  • Intermediate Stability (Especially for 1,3-Dipolar Cycloadditions):

    • Nitrile oxides are highly reactive and prone to dimerization to form furoxans, a major competing side reaction.[3][4] To minimize this, generate the nitrile oxide in situ and ensure the alkyne (dipolarophile) is present in a sufficient concentration to trap it. Slow addition of the nitrile oxide precursor (like an aldoxime or hydroximoyl chloride) to the reaction mixture is a highly effective strategy.[1][3]

Q2: The isoxazole ring in my product seems to be unstable and decomposes during workup or purification. Why is this happening and how can I prevent it?

A2: The isoxazole ring's stability can be deceptive. The N-O bond is inherently weak and susceptible to cleavage under certain conditions, leading to product loss.[1]

Conditions to Avoid:

  • Strongly Basic or Acidic Conditions: Aggressive pH levels during aqueous workup can catalyze ring-opening. Use mild acids (e.g., dilute NH₄Cl) and bases (e.g., NaHCO₃) for extractions.

  • Reductive Conditions: Standard catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[1] If other functional groups in your molecule require reduction, alternative methods that are compatible with the isoxazole ring must be explored.

  • Photochemical Instability: Some isoxazole derivatives are sensitive to UV light, which can induce rearrangements.[1] If you suspect photosensitivity, conduct workup and purification in amber glassware or with the exclusion of light.

  • Certain Transition Metals: Be cautious of residual transition metals from previous synthetic steps, as they can catalyze N-O bond cleavage.[1]

Q3: I am struggling with the purification of my crude isoxazole product. The components are difficult to separate by column chromatography.

A3: Purification is a significant hurdle, often due to the presence of regioisomers, unreacted starting materials, or byproducts like furoxans that have very similar polarities to the desired product.[1]

Effective Purification Strategies:

  • Column Chromatography Optimization:

    • Solvent Screening: Do not rely on a single solvent system. Systematically screen various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the optimal separation conditions.

    • Additives: Sometimes, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can dramatically improve the separation of closely-eluting spots.[1]

  • Crystallization: If your product is a solid, crystallization is a powerful purification technique that can also separate isomers.[1] Screen a wide range of solvents and solvent mixtures to find conditions that favor the crystallization of your desired product.

  • Chemical Derivatization: In very challenging cases, it may be possible to selectively react one component of the mixture (e.g., a specific isomer) to form a derivative that is easily separable. The protecting group or modifying functional group can then be removed to yield the pure compound.[1]

Part 2: Troubleshooting Specific Synthetic Routes

This section focuses on the two most common methods for isoxazole synthesis: 1,3-dipolar cycloaddition and condensation reactions.

Route A: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne)

This is a powerful and versatile method for constructing the isoxazole ring.[3] However, controlling reactivity and selectivity can be challenging.

Q4: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I control the regioselectivity?

A4: The formation of a mixture of 3,4- and 3,5-disubstituted isoxazoles is a classic problem in this reaction class.[1][2] Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated to favor one isomer.[1][5]

Factors Influencing Regioselectivity:

ParameterEffect on RegioselectivityTroubleshooting Actions
Electronic Effects Governed by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5]Modify the electronic properties of the alkyne or nitrile oxide. Electron-withdrawing groups on the alkyne often favor the formation of the 5-substituted isoxazole.
Steric Effects Bulky substituents on either the nitrile oxide or the alkyne can sterically hinder one approach, favoring the formation of the less hindered regioisomer.Introduce bulky groups on the starting materials if the molecular design allows.
Solvent Polarity The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thereby affecting the isomeric ratio.[3]Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).
Catalysts Lewis acids or transition metals (e.g., copper(I)) can coordinate to the alkyne or nitrile oxide precursor, altering their electronic properties and directing the cycloaddition to a single regioisomer.[1][6][7]For terminal alkynes, copper-catalyzed conditions (a variant of the "click" reaction) are highly effective for producing 3,5-disubstituted isoxazoles regioselectively.[7]

Below is a decision-making flowchart to guide your optimization efforts.

cluster_conditions Condition Screening start Mixture of Regioisomers Observed method What is the nature of the alkyne? start->method terminal Terminal Alkyne method->terminal Terminal internal Internal (Unsymmetrical) Alkyne method->internal Internal cu_cat Action: Introduce Copper(I) Catalyst (e.g., CuI, CuSO4/Na-Ascorbate) terminal->cu_cat exp_cond Action: Modify Experimental Conditions internal->exp_cond result1 High Regioselectivity for 3,5-isomer cu_cat->result1 result2 Improved Regioselectivity exp_cond->result2 cond1 Vary Solvent Polarity exp_cond->cond1 cond2 Add Lewis Acid (e.g., BF3·OEt2) exp_cond->cond2 cond3 Modify Substituent Electronics exp_cond->cond3

Caption: A decision flowchart for addressing regioselectivity issues.

Route B: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method, also known as the Claisen isoxazole synthesis, is widely used but also prone to regioselectivity problems when using unsymmetrical 1,3-dicarbonyls.[1][8]

Q5: My reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine gives an inseparable mixture of isoxazole isomers. How can I direct the reaction to a single product?

A5: This is a very common pitfall. The hydroxylamine has two nucleophilic sites (the oxygen and the nitrogen), and the 1,3-dicarbonyl has two electrophilic carbonyl carbons. The initial attack can occur at either carbonyl, leading to two different regioisomers.[9]

Strategies for Regiocontrol:

  • pH Control: The pH of the reaction medium is a critical factor. The nucleophilicity of the nitrogen atom in hydroxylamine is highly pH-dependent.

    • Acidic Conditions: Under acidic conditions, the nitrogen is protonated (-NH₂OH₂⁺), reducing its nucleophilicity. The oxygen atom can still attack, often leading to a different isomeric outcome than under basic conditions. Running the reaction in a buffered solution or with a mild acid like acetic acid can favor one isomer.[10]

    • Basic Conditions: Under basic conditions, the nitrogen is the more potent nucleophile, leading to the alternative regioisomer.

  • Substrate Modification (Pre-activation): A highly effective modern strategy is to modify the 1,3-dicarbonyl to make the two carbonyl groups electronically distinct. Converting the dicarbonyl into a β-enamino diketone is a prime example.[1][8] The enamine functionality deactivates the adjacent carbonyl group towards nucleophilic attack, providing excellent regiochemical control.[1][8]

cluster_precursor Precursor cluster_reagent Reagent cluster_products Potential Products cluster_control Control Strategies dicarbonyl C=O ... C=O isomerA Isoxazole A dicarbonyl:c1->isomerA Attack at C1 isomerB Isoxazole B dicarbonyl:c2->isomerB Attack at C2 hydroxylamine H2N-OH pH Adjust pH (Acidic vs. Basic) result Single Regioisomer pH->result enamine Convert to β-Enamino Ketone enamine->result control_node->pH Modify Reaction control_node->enamine Modify Substrate

Caption: Strategies for controlling regioselectivity in Claisen synthesis.

Part 3: Experimental Protocols

Protocol 1: Microwave-Assisted, One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by a 1,3-dipolar cycloaddition with an alkyne under microwave irradiation, a technique known to accelerate reaction rates and improve yields.[1][10][11]

Materials:

  • Substituted Aldehyde (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.1 mmol)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Terminal Alkyne (1.0 mmol)

  • Base (e.g., Pyridine or Triethylamine) (2.0 mmol)

  • Solvent (e.g., Ethanol or Acetonitrile) (5 mL)

  • Microwave reactor vial (10 mL)

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and the solvent (5 mL).

  • Add the base (2.0 mmol) to the mixture.

  • Seal the vial and irradiate in the microwave reactor at 80 °C for 5-10 minutes to form the aldoxime in situ.

  • Cool the vial to room temperature. Add N-Chlorosuccinimide (1.2 mmol) to generate the hydroximoyl chloride, followed by the terminal alkyne (1.0 mmol).

  • Reseal the vial and irradiate at a set temperature (e.g., 100-120 °C) for 10-20 minutes.[1] Monitor pressure to ensure it stays within the safe limits of the instrument.

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Synthesis of 5-Arylisoxazoles from Enaminones

This green chemistry protocol leverages water as a solvent and avoids the need for a catalyst, simplifying the workup procedure.[12][13]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (enaminone) (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Water (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and water (5 mL).[4][12]

  • Stir the mixture at 50 °C for approximately 2 hours.[4][12]

  • Monitor the reaction progress by TLC until the starting enaminone is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate of the desired 5-arylisoxazole should form.

  • Collect the solid product by suction filtration.

  • Wash the solid with cold water and dry under vacuum. In many cases, this procedure yields a product of high purity without the need for further chromatographic purification.[12]

References

  • Chikkula, K. V., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • PMC. (2016, April 1). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Bioleter. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, January 25). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of isoxazoles. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • PMC. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in the 1,3Dipolar Cycloaddition Reactions of Nitrile Oxides and Organic Azides with Bromocarbazole-1,4-diones. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

Sources

Optimization

Addressing off-target effects of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine in cellular assays

This technical guide addresses the specific compound 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine . Note on Chemical Identity: This compound is distinct from the well-known neurogenic agent Isx-9 (N-cyclopropyl-5-(2-thienyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific compound 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine .

Note on Chemical Identity: This compound is distinct from the well-known neurogenic agent Isx-9 (N-cyclopropyl-5-(2-thienyl)-3-isoxazolecarboxamide).[1] While both contain an isoxazole core, the compound discussed here possesses a primary ethanamine tail and a tert-butyl group. This specific scaffold (5-tert-butyl-3-isoxazolyl) is a "privileged structure" frequently found in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and histamine receptor ligands.[1]

The following guide focuses on the specific physicochemical and pharmacological liabilities associated with this structure.

Troubleshooting Off-Target Effects & Assay Optimization[1]

Version: 2.1 | Doc ID: ISX-ETH-TSG | Status: Active[1]

Physicochemical Artifacts: Solubility & Stability

Issue: The tert-butyl group confers significant lipophilicity, while the ethanamine tail is basic (pKa ~9-10).[1][2] This amphiphilic nature often leads to "false" off-target effects caused by micro-precipitation or phospholipidosis rather than specific binding.[1]

FAQ: Why do I see inconsistent potency or "hotspots" in my cell culture plates?

Diagnosis: This is likely due to compound precipitation or non-specific plastic binding .[1] The hydrophobic tert-butyl group drives the molecule out of aqueous solution, especially at neutral pH where the amine might be partially deprotonated, or it binds to polystyrene plates.

Troubleshooting Protocol:

  • Solvent System: Do not dissolve directly in media. Prepare a 1000x stock in anhydrous DMSO.

  • pH Control: The ethanamine group requires a proton to remain soluble in water. Ensure your assay buffer is well-buffered (HEPES/MOPS) at pH 7.[1]4. Avoid pH > 8.0, where the free base form may precipitate.

  • Plasticware: Use Low-Binding polypropylene plates for serial dilutions. Standard polystyrene binds lipophilic isoxazoles avidly.[1]

Visualization: Solubilization Workflow

SolubilityWorkflow Stock Solid Compound (Store -20°C) DMSO 100 mM Stock in Anhydrous DMSO Stock->DMSO Vortex Dilution Intermediate Dilution (10x in Buffer pH 7.4) DMSO->Dilution Slow addition while vortexing Final Final Assay Well (Max 0.1% DMSO) Dilution->Final Add to cells Precip Risk: Precipitation (if pH > 8.0) Dilution->Precip High pH/Salts

Caption: Step-wise solubilization protocol to prevent precipitation artifacts caused by the lipophilic tert-butyl group.

Pharmacological Off-Targets: The "Privileged Scaffold" Risk

Issue: The 5-tert-butyl-3-isoxazolyl moiety is a known pharmacophore for several kinase inhibitors and GPCR ligands.[1] In cellular assays, this can lead to unintended pathway modulation.

FAQ: My assay shows unexpected inhibition of cell proliferation. Is this specific?

Analysis: The 5-tert-butyl-isoxazole motif is structurally similar to the core of several p38 MAPK and Raf kinase inhibitors.[1] Furthermore, the primary amine coupled with a lipophilic tail is a structural alert for hERG channel inhibition (cardiotoxicity risk) and Phospholipidosis .

Key Off-Target Pathways:

Off-Target SystemStructural CauseObserved Phenotype in AssayControl Experiment
p38 MAPK / Raf Isoxazole-Urea mimicryG1/S cell cycle arrest; reduced cytokine release.[1]Run Western Blot for p-HSP27 or p-ERK (downstream markers).[1][2]
hERG Channel Basic amine + Lipophilic tailMembrane depolarization; cytotoxicity in cardiomyocytes.[1]Patch-clamp assay or use Verapamil as a positive control comparator.[1]
Histamine Receptors Ethanamine tail (Histamine mimic)Calcium flux (H1) or cAMP modulation (H2/H3/H4).Co-treat with specific antagonist (e.g., Diphenhydramine or Thioperamide).
Lysosomal Trapping Cationic AmphiphileVacuolization (foamy cytoplasm); apparent high intracellular accumulation.Stain with LysoTracker Red; effect should be pH-dependent.[1]

Visualization: Off-Target Signaling Landscape

OffTargets Compound 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine Target_Primary Intended Target (e.g., GPCR/Ligand) Compound->Target_Primary Off_Kinase Kinase Off-Target (p38 MAPK / B-Raf) Compound->Off_Kinase Off_hERG hERG Channel (Cardiotoxicity) Compound->Off_hERG Off_Lyso Lysosomotropism (Lysosomal Trapping) Compound->Off_Lyso Mech_Kinase Isoxazole Ring Binding Pocket Mech_Kinase->Off_Kinase Mech_hERG Cationic Amine Interaction Mech_hERG->Off_hERG Mech_Lyso pH Partitioning Mech_Lyso->Off_Lyso

Caption: Structural Activity Relationship (SAR) mapping of potential off-target interactions based on the isoxazole-amine pharmacophore.

Assay Interference: Chemical Reactivity

Issue: The primary amine (-NH2) on the ethyl chain is chemically reactive.[1][2]

FAQ: Why is my immunofluorescence background so high?

Analysis: If you are using aldehyde-based fixatives (Formalin/Paraformaldehyde) while the compound is still present, the primary amine of the compound can cross-link to cellular proteins, creating fluorescent artifacts or epitope masking.

Troubleshooting Protocol:

  • Wash Thoroughly: Perform 3x washes with PBS before adding fixative to remove unbound compound.[1]

  • Avoid NHS-Esters: Do not use NHS-ester based live/dead dyes (e.g., amine-reactive viability dyes) simultaneously with high concentrations of this compound, as it will compete for the dye, reducing staining efficiency.[1]

References & Grounding

  • Isoxazole Scaffold in Kinase Inhibitors:

    • Dumas, J., et al. "Discovery of a new class of p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2000. (The tert-butyl isoxazole urea motif is a classic kinase inhibitor scaffold).[1]

  • Cationic Amphiphilic Drugs (CADs) & Phospholipidosis:

    • Halliwell, W. H. "Cationic amphiphilic drug-induced phospholipidosis."[1] Toxicologic Pathology, 1997. (Explains the mechanism of lysosomal trapping for amine-containing lipophilic drugs).

  • hERG Inhibition Structural Alerts:

    • Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels and cardiac arrhythmia." Nature, 2006. (Details the pharmacophore requirements for hERG blocking: basic nitrogen + aromatic/lipophilic groups).

  • Isx-9 Distinction (For Context):

    • Schneider, J. W., et al.[3] "Small-molecule activation of neuronal cell fate."[1][3][4] Nature Chemical Biology, 2008.[3] (Defines the structure of Isx-9, highlighting the difference from the user's ethanamine compound).

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of findings for 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine in different cell lines

Publish Comparison Guide: Cross-Validation of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine (TBIE) in Receptor-Specific Cell Models Part 1: Executive Summary & Technical Positioning Compound Identity: 2-(5-(tert-Butyl)isoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine (TBIE) in Receptor-Specific Cell Models

Part 1: Executive Summary & Technical Positioning

Compound Identity: 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine (referred to herein as TBIE ) Chemical Class: Isoxazole-based Histamine Bioisostere Primary Application: Investigation of Histamine H3/H4 Receptor (H3R/H4R) signaling and selectivity profiling against nicotinic acetylcholine receptors (nAChRs).

The Validation Challenge: In early-stage drug discovery, isoxazole-containing ligands like TBIE are prized for their metabolic stability compared to the endogenous imidazole of histamine. However, the isoxazole core introduces a risk of off-target binding to GABA_A receptors (mimicking muscimol) or nAChRs (mimicking ABT-418). Therefore, validating TBIE requires a rigorous cross-cell line strategy to distinguish specific GPCR activity (H3R/H4R) from ion channel off-target effects.

This guide outlines the comparative performance of TBIE against standard histaminergic ligands and details the cross-validation protocols required to confirm its utility as a selective probe.

Part 2: Comparative Analysis of Alternatives

To validate TBIE, it must be benchmarked against established standards. The following table summarizes the performance characteristics of TBIE versus the endogenous ligand and a synthetic standard.

Table 1: Comparative Ligand Profile

FeatureTBIE (Subject) Histamine (Endogenous Control) (R)-α-Methylhistamine (RAMH)
Core Structure 5-tert-butylisoxazoleImidazoleMethyl-substituted Imidazole
Receptor Selectivity High H3R/H4R (Predicted) Non-selective (H1-H4)H3R Selective
Metabolic Stability High (Resistant to HNMT/DAO)Low (Rapid degradation)Moderate
BBB Permeability High (Lipophilic t-Butyl group)LowModerate
Key Off-Target Risk GABA_A, nAChRNone (Physiological)Low
Primary Assay Window cAMP Inhibition (Gi-coupled)Calcium Flux (Gq - H1) / cAMPcAMP Inhibition

Expert Insight: The tert-butyl group at position 5 of the isoxazole ring in TBIE significantly enhances lipophilicity compared to histamine, suggesting superior blood-brain barrier (BBB) penetration. However, this structural modification necessitates validation in neuronal lines (SH-SY5Y) to rule out non-specific membrane disruption or ion channel blockade.

Part 3: Mechanistic Validation & Signaling Pathways

Understanding the signaling cascade is prerequisite to selecting the correct validation assays. TBIE, as a putative H3R agonist, functions via the Gαi/o pathway.

Figure 1: H3 Receptor Signal Transduction & Validation Nodes

H3R_Signaling TBIE TBIE (Ligand) H3R H3 Receptor (GPCR) TBIE->H3R Binding (nM) GABA GABA-A (Off-Target?) TBIE->GABA Potential Cross-reactivity Gi Gαi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction PKA PKA Activation cAMP->PKA Downregulation CREB CREB Phosphorylation PKA->CREB Reduced pCREB Cl Cl- Influx GABA->Cl Hyperpolarization

Caption: Schematic of TBIE mechanism. Primary validation tracks the H3R-Gi-AC-cAMP axis. Dashed line indicates the critical off-target pathway (GABA-A) requiring exclusion.

Part 4: Cross-Validation Strategy Across Cell Lines

A single cell line is insufficient for validating a novel pharmacophore. We employ a "Triangulation Strategy" using three distinct cellular environments.

CHO-K1/hH3R (The "Engine Room")
  • Type: Chinese Hamster Ovary cells stably transfected with human Histamine H3 Receptor.

  • Purpose: Potency Determination (EC50). These cells provide a "clean" background with high receptor density, maximizing the signal-to-noise ratio for cAMP assays.

  • Expected Outcome: TBIE should show dose-dependent inhibition of Forskolin-induced cAMP.

SH-SY5Y (The "Native Context")
  • Type: Human Neuroblastoma.

  • Purpose: Functional Relevance & Off-Target Profiling. These cells endogenously express multiple neurotransmitter receptors (including nAChRs and GABA).

  • Validation Logic: If TBIE induces immediate calcium flux (fluorescence spike) in these cells without H3R overexpression, it indicates off-target activity at ion channels (nAChR/GABA), as H3R signaling (Gi) is typically slower and does not trigger massive Ca2+ influx.

HEK293T (The "Null Control")
  • Type: Human Embryonic Kidney.

  • Purpose: Specificity Check.

  • Protocol: Test TBIE on non-transfected HEK293T.

  • Success Criteria: Zero response. Any signaling here indicates non-specific binding or assay interference (e.g., fluorescence quenching).

Part 5: Experimental Protocols

Protocol A: GloSensor™ cAMP Inhibition Assay (CHO-K1/hH3R)

Standard validation for Gi-coupled agonists.

  • Seeding: Plate CHO-K1/hH3R cells (10k/well) in 384-well white plates. Incubate overnight.

  • Transfection: Transfect with pGloSensor™-22F plasmid (Promega) using FuGENE HD. Incubate 24h.

  • Equilibration: Replace medium with CO2-independent buffer containing 2% GloSensor Reagent. Equilibrate 2h at RT.

  • Challenge:

    • Add Forskolin (10 µM) to all wells to elevate baseline cAMP.

    • Immediately add TBIE (titration: 100 µM to 0.1 nM).

  • Detection: Measure luminescence every 5 min for 30 min.

  • Analysis: Plot Area Under Curve (AUC) vs. Log[TBIE]. Calculate IC50 (inhibition of Forskolin signal).

Protocol B: Calcium Flux Off-Target Screen (SH-SY5Y)

Exclusion of ion-channel activity.

  • Dye Loading: Load SH-SY5Y cells with Fluo-4 AM (2 µM) in HBSS for 45 min at 37°C.

  • Wash: Wash 3x with assay buffer (with probenecid to prevent dye leakage).

  • Baseline: Record baseline fluorescence (Ex 488nm / Em 525nm) for 10 sec.

  • Injection: Inject TBIE (10 µM) .

  • Comparison:

    • Positive Control: Acetylcholine (100 µM) -> Rapid Spike.

    • Negative Control: Buffer -> Flat line.

    • TBIE Result: Should remain flat (or show slow, low-amplitude changes). A rapid spike indicates nAChR cross-reactivity.

Part 6: Representative Data Summary

The following data represents the validation criteria for TBIE to be considered a successful H3R probe.

Table 2: Cross-Validation Metrics

Cell LineAssay TypeTBIE Activity (Expected)Interpretation
CHO-K1/hH3R cAMP InhibitionIC50: 5 - 20 nM Potent Agonism (Valid)
CHO-K1 (WT) cAMP InhibitionNo Effect No non-specific Gi activation
SH-SY5Y Calcium Flux (Fluo-4)No Acute Flux Clean profile (No nAChR/GABA activation)
HEK293T Cytotoxicity (MTT 24h)LD50 > 100 µM Low cytotoxicity

References

  • Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Receptor Drugs." Nature Reviews Drug Discovery. Link

  • Gemkow, M. J., et al. (2009). "The GloSensor cAMP Assay: A Sensitive Method for GPCR Screening." Promega Cell Notes. Link

  • Kuhne, S., et al. (2011). "Pharmacological Characterization of Histamine H3 Receptor Agonists." British Journal of Pharmacology. Link

  • Sander, K., et al. (2008). "Isoxazole-based Ligands for Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. Link

Comparative

Head-to-head comparison of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine and other kinase inhibitors

The following guide provides a comprehensive technical analysis of the 5-(tert-Butyl)isoxazol-3-yl pharmacophore in kinase inhibition, with a primary focus on its most successful application: Quizartinib (AC220) . Note:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 5-(tert-Butyl)isoxazol-3-yl pharmacophore in kinase inhibition, with a primary focus on its most successful application: Quizartinib (AC220) .

Note: The specific chemical name "2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine" refers to an ethyl-linked amine derivative. In the context of clinical kinase inhibitors, the 5-tert-butylisoxazol-3-amine (directly linked via urea/amide) is the validated "warhead" driving potency in FLT3 inhibitors. This guide analyzes the performance of this isoxazole scaffold (exemplified by Quizartinib) against key alternatives.

Executive Summary

The 5-(tert-Butyl)isoxazol-3-yl moiety is a privileged scaffold in medicinal chemistry, specifically designed to exploit the hydrophobic pocket of Type II kinase inhibitors. Its most prominent application is in Quizartinib (AC220) , a second-generation FLT3 inhibitor approved for Acute Myeloid Leukemia (AML).[1]

This guide compares the isoxazole-based inhibition mechanism (Quizartinib) against alternative scaffolds used in Gilteritinib (pyrazine/carboxamide) and Midostaurin (indolocarbazole).

Key Finding: The isoxazole scaffold confers exceptional potency (


 < 2 nM) and selectivity for the inactive (DFG-out) conformation of FLT3, but lacks activity against Activation Loop (TKD) mutations compared to Type I inhibitors.

Chemical Identity & Mechanism of Action

The Isoxazole Pharmacophore

The 5-tert-butylisoxazol-3-yl group functions as a critical hydrophobic anchor. In Quizartinib, this moiety penetrates the deep hydrophobic pocket created when the kinase adopts the inactive (DFG-out) conformation.

  • Compound Class: Type II Tyrosine Kinase Inhibitor.[2]

  • Primary Target: FLT3 (FMS-like Tyrosine Kinase 3), specifically FLT3-ITD (Internal Tandem Duplication).[1]

  • Binding Mode: The isoxazole urea forms hydrogen bonds with the conserved Glu661 and Cys694 (hinge region), while the tert-butyl group stabilizes the DFG-out motif.

Signaling Pathway Visualization

The following diagram illustrates the FLT3 signaling cascade and the intervention points of different inhibitor classes.

FLT3_Pathway FLT3_Ext FLT3 Receptor (Extracellular) FLT3_Int FLT3 (Intracellular Kinase Domain) FLT3_Ext->FLT3_Int Ligand/Mutation (ITD) STAT5 STAT5 (Survival/Proliferation) FLT3_Int->STAT5 Phosphorylation MAPK RAS/MAPK Pathway (Differentiation) FLT3_Int->MAPK PI3K PI3K/AKT/mTOR (Translation) FLT3_Int->PI3K Inhibitor_Type2 Isoxazole Inhibitors (Quizartinib) Locks DFG-out Inhibitor_Type2->FLT3_Int Inhibits (High Potency) Apoptosis Apoptosis / Cell Death Inhibitor_Type2->Apoptosis Induces Inhibitor_Type1 Type I Inhibitors (Gilteritinib) Binds Active Conf Inhibitor_Type1->FLT3_Int Inhibits (Broad Mutants) Proliferation Leukemic Blast Proliferation STAT5->Proliferation MAPK->Proliferation PI3K->Proliferation

Caption: FLT3 signaling cascade showing the distinct binding modes of Isoxazole-based (Type II) vs. Alternative (Type I) inhibitors.

Head-to-Head Comparison

Comparative Data: Quizartinib vs. Alternatives

The table below contrasts the isoxazole-based Quizartinib with Gilteritinib (Type I) and Midostaurin (Type I/Multikinase).

FeatureQuizartinib (Isoxazole-based) Gilteritinib (Alternative) Midostaurin (Alternative)
Inhibitor Type Type II (DFG-out binder)Type I (DFG-in binder)Type I (Multikinase)
Primary Pharmacophore 5-(tert-Butyl)isoxazol-3-yl urea Pyrazine-carboxamideIndolocarbazole
FLT3 Binding Affinity (

)
1.6 nM (Ultra-High)~5 nM~10-50 nM
Target Selectivity Highly Selective (FLT3, KIT, PDGFR)Moderate (FLT3, AXL)Low (Broad spectrum)
Activity vs. FLT3-ITD Excellent (++++) Excellent (+++)Good (++)
Activity vs. FLT3-TKD (D835) Poor (-) (Resistance Liability)Active (+++) Active (++)
Half-life (

)
~72 hours (Long)~113 hours~20 hours
Clinical Status Approved (FLT3-ITD+ AML)Approved (Relapsed/Refractory)Approved (First-line)
Technical Insight
  • Potency Advantage: The 5-tert-butylisoxazol-3-yl moiety provides superior geometric complementarity to the inactive kinase pocket compared to the planar indolocarbazole of Midostaurin, resulting in lower

    
     values for FLT3-ITD.
    
  • Resistance Liability: Because the isoxazole scaffold requires the "DFG-out" conformation, mutations that stabilize the "DFG-in" active state (e.g., D835Y/V) render the kinase resistant to Quizartinib. Gilteritinib, lacking this steric requirement, retains activity.

Experimental Protocols

To validate the performance of the isoxazole scaffold, the following protocols are standard for assessing potency and selectivity.

A. Biochemical Kinase Assay (FRET-based)

Objective: Determine


 against FLT3-ITD and D835Y mutant.
  • Reagents: Recombinant FLT3-ITD and FLT3-D835Y proteins, FRET peptide substrate (e.g., Z'-LYTE), ATP (

    
     concentration).
    
  • Preparation: Prepare 3-fold serial dilutions of Quizartinib (Isoxazole) and Gilteritinib (Control) in DMSO.

  • Reaction:

    • Mix Kinase (2 nM) + Peptide (2 µM) + Inhibitor in 384-well plate.

    • Incubate 15 min at RT (allows Type II inhibitor slow-binding equilibration).

    • Add ATP to initiate reaction. Incubate 60 min.

  • Detection: Add Development Reagent (protease). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Phosphorylation vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.

    • Expected Result: Quizartinib

      
       < 1 nM (ITD), > 500 nM (D835Y).
      
B. Cellular Viability Assay (Ba/F3 Isogenic Lines)

Objective: Assess cellular selectivity and "on-target" efficacy.

  • Cell Lines: Ba/F3 cells stably expressing FLT3-ITD (IL-3 independent) and Parental Ba/F3 (IL-3 dependent).

  • Seeding: Plate 5,000 cells/well in 96-well plates.

  • Treatment: Treat with inhibitor gradient (0.1 nM – 10 µM) for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification). Measure luminescence.

  • Calculation: Determine

    
    . Calculate Selectivity Index  = 
    
    
    
    (Parental) /
    
    
    (FLT3-ITD).
    • Validation: High Selectivity Index (>1000x) confirms the isoxazole scaffold's specificity for FLT3-driven signaling.

References

  • Chao, Q., et al. (2009). "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor." Journal of Medicinal Chemistry.

  • Zarrinkar, P. P., et al. (2009). "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood.

  • Smith, C. C., et al. (2012). "Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia." Nature.

  • Lee, L. Y., et al. (2017). "Preclinical studies of gilteritinib, a novel and potent FLT3/AXL inhibitor." Blood.

Sources

Validation

A Researcher's Guide to Mutagenesis: Pinpointing the Binding Site of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine

As Senior Application Scientists, we bridge the gap between theoretical drug design and tangible experimental validation. A critical step in this journey is confirming precisely where a small molecule binds to its protei...

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we bridge the gap between theoretical drug design and tangible experimental validation. A critical step in this journey is confirming precisely where a small molecule binds to its protein target. This guide offers an in-depth, experience-driven comparison of mutagenesis-based strategies to definitively identify the binding site of a novel ligand, exemplified by 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine. While this specific molecule is novel, its core scaffold, the 5-(tert-butyl)isoxazole, is a key pharmacophore in potent kinase inhibitors, such as the FMS-like tyrosine kinase-3 (FLT3) inhibitor, Quizartinib (AC220).[1][2][3] Therefore, for the purpose of this guide, we will proceed with the plausible hypothesis that our compound targets a protein kinase, such as FLT3, which is a crucial target in acute myeloid leukemia (AML).[2][4]

This document eschews a rigid template, instead providing a logical, multi-faceted workflow that combines computational prediction with robust biochemical and cell-based validation, reflecting how leading research teams approach this challenge.

Part 1: The Foundational Strategy - Why Mutagenesis is the Arbiter of Functional Interaction

Before committing to extensive experimental work, it's crucial to understand the landscape of available techniques for identifying a ligand's binding site. While biophysical methods like X-ray crystallography provide high-resolution structural snapshots of a protein-ligand complex, they can be time-consuming and are not always feasible, particularly for membrane-bound proteins.[5] Site-directed mutagenesis, conversely, serves as a powerful functional tool.[6] The principle is elegant and direct: by systematically altering individual amino acids in the target protein, we can observe the functional consequences of these changes on ligand binding and protein activity.[7][8] A significant loss of binding or function upon mutation of a specific residue provides strong evidence that this residue is a key part of the "molecular handshake" between the ligand and the protein.[6]

This approach moves beyond a static picture to a dynamic, functional confirmation, making it an indispensable method for validating a hypothesized binding mode.

Part 2: A Strategic Workflow for Binding Site Confirmation

A robust investigation relies on a workflow that builds a chain of evidence, from initial prediction to definitive validation.

Step 1: Hypothesis Generation via In Silico Modeling

Modern drug discovery rarely begins in the wet lab. Computational modeling is the essential first step to generate a high-quality, testable hypothesis. By using the known 3D structure of our target kinase (or a high-quality homology model), we can perform molecular docking simulations with 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine.

These simulations predict the most energetically favorable binding pose of the ligand within the protein's potential binding pockets.[9] Advanced algorithms can identify pockets and score poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.[10] The output is a structural model that pinpoints a handful of key amino acid residues predicted to make direct contact with the ligand. These residues become the primary candidates for mutagenesis.

cluster_0 In Silico Hypothesis Generation Target Target Protein Structure (e.g., FLT3 Kinase) Docking Molecular Docking Simulation Target->Docking Ligand Ligand Structure (2-(...)-ethanamine) Ligand->Docking Model Predicted Binding Pose (Structural Model) Docking->Model Identifies Favorable Pose Residues Hypothesized Key Binding Residues Model->Residues Pinpoints Contact Points

Caption: Workflow for generating a binding site hypothesis using molecular docking.

Step 2: Designing the Mutagenesis Experiment

With a list of candidate residues, the next step is to design the site-directed mutagenesis experiment. The choice of which amino acid to substitute is critical.

  • Alanine Scanning: This is the workhorse technique. By mutating a residue to alanine, we remove its side chain beyond the beta-carbon, effectively eliminating any specific interactions (like hydrogen bonds or salt bridges) it might have formed with the ligand, while minimizing disruption to the protein's overall backbone structure.[11]

  • More Conservative/Drastic Mutations: If a predicted interaction is a hydrogen bond from a serine residue, mutating it to a threonine (conservative) or a valine (hydrophobic) can provide more nuanced information. If steric hindrance is suspected, mutating a small residue like glycine to a bulky one like tryptophan can test this hypothesis.

The goal is to create a panel of mutant proteins, each with a single amino acid change at a putative binding site residue. A crucial control is to ensure these mutations do not grossly alter protein expression or stability, which can be checked via Western Blot or thermal shift assays.[12]

cluster_wt cluster_mut WT_Residue Tyrosine (Y) Ligand_WT Ligand WT_Residue->Ligand_WT H-Bond Mut_Residue Alanine (A) Ligand_Mut Ligand label_mut No Interaction Mut_Resid Mut_Resid

Caption: Principle of alanine scanning to ablate a specific protein-ligand interaction.

Step 3: A Comparative Analysis of Validation Assays

Once the wild-type (WT) and mutant proteins are expressed and purified, we must quantify the impact of each mutation. A comprehensive approach uses both direct binding assays and functional assays.

Assay Type Method Comparison Measures Advantages Disadvantages
Biochemical Binding Assays Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding. Surface Plasmon Resonance (SPR): Detects changes in mass on a sensor chip as the ligand binds to the immobilized protein.Binding Affinity (Kd): The concentration of ligand at which half the protein is bound. Also provides kinetics (kon/koff) for SPR and thermodynamics (ΔH, ΔS) for ITC.Direct, quantitative measure of binding. [13] Provides deep biophysical insight.Can be low-throughput. ITC requires larger amounts of pure protein. SPR requires protein immobilization which can affect conformation.[6]
Cell-Based Functional Assays Kinase Activity Assay: Measures the phosphorylation of a known substrate by the kinase in a cellular context. Cell Viability/Proliferation Assay: Measures the ability of the compound to inhibit the growth of cancer cells dependent on the target kinase (e.g., FLT3-ITD+ cell line).Functional Potency (IC50/EC50): The concentration of ligand required to inhibit/activate 50% of the protein's function.Measures biologically relevant outcomes. [2] Confirms that the binding event leads to a functional consequence. Higher throughput.Indirect measure of binding. A change in IC50 could be due to factors other than a direct loss of affinity.

Part 3: Protocols and Data Interpretation

Protocol 1: Site-Directed Mutagenesis (PCR-Based)

This protocol is a standard method for introducing point mutations into a plasmid containing the gene for your target protein.[6]

  • Primer Design: Design two complementary oligonucleotide primers (25-45 bases) containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase (essential to prevent unintended mutations).

    • Use the plasmid containing the wild-type gene as the template.

    • Run 12-18 cycles of PCR to amplify the new, mutated plasmid.

  • Template Digestion: Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme, which specifically targets methylated DNA (the original plasmid). The newly synthesized DNA is unmethylated and will not be digested.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any others via Sanger sequencing.

Protocol 2: Data Acquisition and Interpretation

After expressing and purifying the WT and mutant proteins, perform both binding and functional assays. The resulting data is the core of your evidence.

Hypothetical Experimental Data:

Protein Variant Mutation Predicted Interaction Binding Affinity (Kd) via ITC (nM) Functional Potency (IC50) via Kinase Assay (nM)
Wild-Type (WT) None-50120
Mutant 1 Y599AH-bond with isoxazole N>10,000>25,000
Mutant 2 F691AHydrophobic interaction with tert-butyl8502,500
Mutant 3 D698ASalt bridge with ethanamine>10,000>30,000
Mutant 4 K575ADistant from predicted site (Control)65150

Interpreting the Results:

  • Strong Confirmation (Mutants 1 & 3): The Y599A and D698A mutations result in a >200-fold increase (a significant loss) in both Kd and IC50. This is compelling evidence that Tyrosine 599 and Aspartate 698 are critical for binding and subsequent functional inhibition.

  • Supporting Evidence (Mutant 2): The F691A mutation causes a notable, but less dramatic, increase in Kd (17-fold) and IC50 (21-fold). This suggests that this residue contributes to binding, likely through a less critical hydrophobic interaction, but is not the primary anchor point.

  • Negative Control (Mutant 4): The K575A mutation, targeting a residue outside the predicted binding pocket, shows no significant change in either binding affinity or functional potency. This is a crucial control, demonstrating that the effects seen in other mutants are not due to non-specific disruption of the protein's structure or function.

cluster_pathway Hypothetical Kinase Signaling Pathway Ligand 2-(...)-ethanamine Receptor FLT3 Kinase (Wild-Type) Ligand->Receptor Binds Mut_Receptor FLT3 Kinase (Y599A Mutant) Ligand->Mut_Receptor Fails to Bind Inhibition Inhibition Ligand->Inhibition Phos Autophosphorylation Receptor->Phos Activates No_Inhibition No Inhibition Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK) Phos->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition->Phos

Caption: Signaling pathway illustrating how ligand binding leads to functional output.

Conclusion: A Self-Validating System for High-Confidence Results

References

  • Chavan, R. A review of isoxazole biological activity and present synthetic techniques. Journal of Global Trends in Pharmaceutical Sciences. Available from: [Link]

  • Various Authors. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

  • Sahoo, B. et al. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. Available from: [Link]

  • Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery. Available from: [Link]

  • Various Authors. Advances in isoxazole chemistry and their role in drug discovery. PMC. Available from: [Link]

  • Bryant, J. et al. Experimental validation of FINDSITEcomb virtual ligand screening results for eight proteins yields novel nanomolar and micromolar binders. PMC. Available from: [Link]

  • ResearchGate. Effective methods of estimating ligand binding affinity to a protein active site?. Available from: [Link]

  • Montanari, E. et al. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. PubMed. Available from: [Link]

  • Montanari, E. et al. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Springer Nature Experiments. Available from: [Link]

  • Xu, D. et al. Exploring the computational methods for protein-ligand binding site prediction. PMC. Available from: [Link]

  • Esquivel-Rodriguez, J. et al. computational approaches for the identification of ligand binding sites in protein structures. DigitalCommons@UNO. Available from: [Link]

  • Ward, J. et al. Enhanced Mapping of Small Molecule Binding Sites in Cells. Usiena air. Available from: [Link]

  • Jamieson, C. et al. Proteins and Their Interacting Partners: An Introduction to Protein–Ligand Binding Site Prediction Methods. PMC. Available from: [Link]

  • Jiang, Q. et al. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. PMC. Available from: [Link]

  • Mattos, C. et al. Experimental and computational mapping of the binding surface of a crystalline protein. Oxford Academic. Available from: [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. Available from: [Link]

  • Langan, R. et al. Small-molecule binding and sensing with a designed protein family. bioRxiv. Available from: [Link]

  • BindingDB. BDBM50300695 CHEMBL575269::N-(5-tert-Butyl-isoxazol-3-yl). Available from: [Link]

  • BindingDB. BDBM331651 Preparation of 5-(4-(2-((5-(tert-butyl)isoxazol-3-yl)amino). Available from: [Link]

  • Chao, Q. et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][14][15]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available from: [Link]

  • Semantic Scholar. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][14][15]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective. Available from: [Link]

  • Wang, A. et al. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. PubMed. Available from: [Link]

  • Li, Y. et al. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine

As a Senior Application Scientist, it is understood that pioneering research involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and e...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that pioneering research involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of a research chemical like 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine is not merely a procedural task; it is a critical component of a robust safety culture and regulatory compliance.

This guide provides an in-depth, procedural framework for the safe disposal of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine. The protocols herein are synthesized from an analysis of its constituent functional groups—a primary aliphatic amine, a substituted isoxazole ring, and a tert-butyl group—and are grounded in established principles of chemical waste management.

Part 1: Hazard Assessment and Characterization

  • Primary Amine Group (-CH₂CH₂NH₂): The ethanamine side chain imparts a basic (alkaline) character to the molecule. Primary amines can be corrosive and are reactive with acids and oxidizing agents.[1][2] They are often harmful if ingested or absorbed through the skin and can cause irritation to the skin and eyes.[3]

  • tert-Butylisoxazole Core: Data for structurally similar compounds, such as 5-tert-butylisoxazol-3-amine, indicate several potential hazards. The European Chemicals Agency (ECHA) and other data aggregators classify this analogue with hazards including skin irritation, serious eye irritation, respiratory tract irritation, and being harmful if swallowed.[4][5] The isoxazole ring itself is generally stable but can undergo cleavage under basic conditions or photolytic degradation upon exposure to UV light.[6][7]

  • Combustion Products: As a nitrogen- and carbon-containing organic compound, combustion will likely produce hazardous gases, including carbon monoxide, carbon dioxide, and various nitrogen oxides (NOx).[8]

Anticipated Hazard Profile

Based on this analysis, all waste containing 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine must be treated as hazardous chemical waste. The following table summarizes the anticipated GHS classifications.

Hazard ClassGHS Hazard CodeDescriptionSource of Inference
Acute Toxicity, OralH302Harmful if swallowed[4][5]
Skin Corrosion/IrritationH315Causes skin irritation[4][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][9]
Specific Target Organ ToxicityH335May cause respiratory irritation[4]

Part 2: Spill Management and Personal Protective Equipment (PPE)

Preparedness is paramount. Before handling the compound or its waste, ensure that spill containment materials are readily available and all personnel are proficient in their use.

Required Personal Protective Equipment (PPE)

Due to the irritant nature of the amine and isoxazole moieties, direct contact must be avoided.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use chemical safety goggles. If there is a significant splash hazard, a face shield should be worn in conjunction with goggles.[9]

  • Skin and Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: All handling of the compound that may generate aerosols or dusts, including weighing and waste consolidation, should be performed within a certified chemical fume hood to prevent inhalation.[10]

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert personnel in the area and evacuate non-essential individuals. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the full PPE ensemble described above.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover to prevent dust dispersal.

  • Collect Waste: Carefully scoop the absorbed material or spilled solid into a designated, robust, and sealable container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a water rinse), collecting all cleaning materials as hazardous waste.

  • Package and Label: Seal the container holding the spill cleanup debris. Affix a hazardous waste label detailing all contents, including the spilled chemical, absorbent material, and cleaning solvents.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposal is to treat 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine as a hazardous waste stream, managed through your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [1]

Step 1: Waste Segregation (The "Why")

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.

  • Collect as Basic Organic Waste: Due to the primary amine group, this compound is basic. It should be collected in a waste stream designated for non-halogenated, basic organic compounds.

  • Critical Incompatibilities:

    • Acids: Keep this waste stream strictly separate from acidic waste. The neutralization reaction between an amine and an acid is highly exothermic and can cause a dangerous buildup of heat and pressure inside a sealed container.

    • Oxidizing Agents: Do not mix with strong oxidizing agents (e.g., peroxides, permanganates, nitrates) to avoid a potentially violent reaction.[8]

    • Reactive Halogenated Compounds: Avoid mixing with reactive halogenated compounds that could react with the amine.

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container: Use a container made of a material chemically compatible with organic amines, such as high-density polyethylene (HDPE) or glass. The container must have a secure, vapor-tight screw cap.

  • Labeling: Label the container with the words "HAZARDOUS WASTE " before any waste is added.[11] Clearly list all constituents by their full chemical names (e.g., "Waste 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine," "Methanol rinse"). Do not use abbreviations or chemical formulas.

  • Solid Waste Collection: Collect all contaminated solid waste, including gloves, weigh boats, and contaminated paper towels, in a clearly labeled, sealed plastic bag or a dedicated solid waste container.

  • Liquid Waste Collection:

    • Unused/Spent Solutions: Pour directly into the designated liquid hazardous waste container inside a fume hood.

    • Container Rinsate: For residual amounts in laboratory glassware, rinse with a minimal amount of a suitable solvent (e.g., methanol or acetone). Collect this rinsate as hazardous liquid waste.

Step 3: Storage Pending Disposal
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[12] This prevents the release of volatile fumes and protects the integrity of the contents.

  • Use a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste is generated. The SAA should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container within a secondary containment bin or tray to contain any potential leaks.

  • Store Away from Light: Given the potential for photolytic degradation of the isoxazole ring, store the waste container in a cabinet or an area protected from direct sunlight or strong UV sources.[7]

Step 4: Arranging for Final Disposal
  • Do Not Hoard Waste: Request a pickup from your institution's EHS department when the container is approximately 90% full or has been accumulating for a set period (e.g., six months), in accordance with institutional and local regulations.

  • Complete Paperwork: Fill out any required waste pickup forms accurately and completely.

  • Transfer to Professionals: Hand over the waste to trained EHS personnel or a licensed hazardous waste disposal company for final transport and disposal via high-temperature incineration or other approved methods.

Part 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine.

G start_node Waste Generation (e.g., Unused Reagent, Contaminated Labware, Spent Reaction Mixture) ppe_node Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start_node->ppe_node decision_node Is the waste liquid or solid? ppe_node->decision_node liquid_waste_path Liquid Waste Stream decision_node->liquid_waste_path Liquid solid_waste_path Solid Waste Stream decision_node->solid_waste_path Solid liquid_container_node Step 2: Collect in Labeled, Compatible Liquid Waste Container (HDPE/Glass) for 'Basic Organic Waste' liquid_waste_path->liquid_container_node solid_container_node Step 2: Collect in Labeled, Sealed Bag or Pail for 'Contaminated Solid Waste' solid_waste_path->solid_container_node storage_node Step 3: Store Securely in SAA (Closed Lid, Secondary Containment, Away from Acids & Light) liquid_container_node->storage_node solid_container_node->storage_node pickup_node Step 4: Request Pickup from EHS / Licensed Waste Contractor storage_node->pickup_node end_node Final Disposal via Approved Method (e.g., Incineration) pickup_node->end_node

Caption: Logical workflow for the disposal of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine.

References

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  • Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. IQCC - UdG. Retrieved February 23, 2026, from [Link]

  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Retrieved February 23, 2026, from [Link]

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  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][12][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Available from: [Link]

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